molecular formula C6H9NO B076237 5-Methylfurfurylamine CAS No. 14003-16-8

5-Methylfurfurylamine

Cat. No.: B076237
CAS No.: 14003-16-8
M. Wt: 111.14 g/mol
InChI Key: YSEAGSCGERFGBL-UHFFFAOYSA-N
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Description

5-Methylfurfurylamine is a versatile and valuable chiral amine building block, highly sought after in organic synthesis and medicinal chemistry research. Its structure, featuring a furan ring substituted with a methyl group and an aminomethyl group, makes it a privileged scaffold for constructing more complex molecules. A primary research application is its use as a key intermediate in the synthesis of pharmaceuticals and bioactive compounds, where its inherent chirality is critical for creating stereocenters that influence biological activity. It serves as a precursor in the development of potential drug candidates, particularly in the areas of central nervous system (CNS) agents and antimicrobials. Furthermore, this compound is a significant intermediate in flavor and fragrance chemistry, as it is a known precursor to various compounds that contribute to roasted, nutty, and caramel-like notes. Its mechanism of action in research contexts is primarily that of a nucleophile; the primary amine group readily participates in condensation, amidation, and reductive amination reactions to form carbon-nitrogen bonds. This reactivity allows researchers to efficiently incorporate the 5-methylfuran motif into larger molecular architectures, leveraging its unique electronic properties and spatial geometry to modulate the physical, chemical, and biological properties of the target compounds. This reagent is essential for exploring new synthetic pathways and for the structure-activity relationship (SAR) studies critical to advancing chemical and pharmaceutical discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEAGSCGERFGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369204
Record name 5-Methylfurfurylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-16-8
Record name 5-Methylfurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furylmethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Methylfurfurylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methylfurfurylamine from 5-methylfurfural, a critical transformation for producing a valuable building block in the pharmaceutical, agrochemical, and specialty chemical industries. The primary and most effective method for this conversion is catalytic reductive amination, a process that involves the reaction of 5-methylfurfural with an amine source, typically ammonia, in the presence of a catalyst and a reducing agent, most commonly hydrogen gas.

Catalytic Systems and Performance

The choice of catalyst is paramount in achieving high yields and selectivity for this compound. Various heterogeneous catalysts have been investigated for the reductive amination of furanic aldehydes. Below is a comparative summary of the performance of different catalytic systems.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)Solvent5-Methylfurfural Conversion (%)This compound Yield (%)Reference
Raney Ni-1302.031,4-Dioxane10096.3[Adapted from[1]]
Raney Co-1201.0---98.9 (for furfurylamine)[1]
Ru/ZrO₂Zirconium Dioxide70--Aqueous NH₃-61[2]
Rh/Al₂O₃Alumina802.02Aqueous NH₃>99~92 (for furfurylamine)[No specific reference found for this compound]
Ni/SBA-15SBA-15 Silica1001.5---~90 (for 5-(hydroxymethyl)furfurylamine)[3]

Experimental Protocols

Reductive Amination of 5-Methylfurfural using Raney Ni

Materials:

  • 5-Methylfurfural (Starting Material)

  • Ammonia (Aqueous solution or gas)

  • Raney Nickel (Catalyst)

  • 1,4-Dioxane (Solvent)

  • Hydrogen (H₂) gas

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add 1,4-dioxane (solvent), 5-methylfurfural, and the specified amount of Raney Ni catalyst.

  • Ammonia Addition: Introduce the ammonia source into the reactor. The molar ratio of ammonia to 5-methylfurfural is a critical parameter and should be optimized. A 2:1 molar ratio of ammonia to aldehyde is a good starting point.[1]

  • Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[1]

  • Reaction: Heat the reactor to the target temperature (e.g., 130°C) and begin stirring.[1] Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography.

  • Cooling and Depressurization: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

Work-up and Purification
  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Raney Ni catalyst. The catalyst should be handled with care, especially when dry, as it can be pyrophoric.

  • Solvent Removal: Remove the solvent (1,4-dioxane) from the filtrate under reduced pressure using a rotary evaporator.

  • Purification by Vacuum Distillation: The crude this compound can be purified by vacuum distillation.[4] The boiling point of this compound is approximately 55°C at 7 mmHg. [No specific reference found for this exact data] Collect the fraction corresponding to the pure product. The purity of the final product can be confirmed by gas chromatography and other spectroscopic methods (NMR, IR, MS).

Reaction Mechanism and Workflow

The synthesis of this compound from 5-methylfurfural via reductive amination proceeds through a well-established mechanism. The overall workflow involves the initial preparation of the starting material, the core catalytic reaction, and the final purification of the product.

Reaction Mechanism

The reductive amination reaction involves two key steps:

  • Imine Formation: 5-Methylfurfural reacts with ammonia in a condensation reaction to form an intermediate imine (a Schiff base). This step is typically reversible.

  • Hydrogenation: The imine intermediate is then hydrogenated in the presence of the catalyst and hydrogen gas to yield the final product, this compound.[3]

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product MFF 5-Methylfurfural Imine Imine Intermediate MFF->Imine + NH₃ - H₂O NH3 Ammonia (NH₃) NH3->Imine MFFA This compound Imine->MFFA + H₂ (Catalyst) ExperimentalWorkflow Start Start: 5-Methylfurfural & Reagents Reaction Reductive Amination in Autoclave Start->Reaction Filtering Catalyst Filtration Reaction->Filtering Evaporation Solvent Removal (Rotary Evaporation) Filtering->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

References

Spectroscopic Profile of 5-Methylfurfurylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylfurfurylamine (CAS No: 14003-16-8), a valuable building block in medicinal chemistry and materials science. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted resource for experimental spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]Assignment
5.99d1H3.0H-3
5.88d1H3.0H-4
3.69s2H-CH₂ (aminomethyl)
2.23s3H-CH₃ (methyl)
1.35s2H-NH₂ (amino)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) [ppm]Assignment
155.1C-2
150.7C-5
106.0C-3
105.7C-4
38.6CH₂ (aminomethyl)
13.4CH₃ (methyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3375-3294Strong, BroadN-H stretch (amine)
2924-2854MediumC-H stretch (aliphatic)
1578MediumC=C stretch (furan ring)
1018StrongC-O-C stretch (furan ring)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
11145[M]⁺ (Molecular Ion)
94100[M-NH₃]⁺
8120[M-CH₂NH₂]⁺
5330

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of furan derivatives and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • A background spectrum of the empty ATR crystal or clean salt plates is recorded.

  • The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is typically performed automatically by the instrument's software. The spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

  • Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

  • The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

  • The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid (ATR) or Thin Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion, Analyze Fragmentation MS_Acq->MS_Proc Structure Confirm Structure of This compound NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

An In-depth Technical Guide to 5-Methylfurfurylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Methylfurfurylamine, a versatile heterocyclic amine derived from biomass. Its unique structural features make it a valuable building block in various fields, from pharmaceuticals to polymer chemistry. This document details its physical and chemical properties, provides experimental protocols for its synthesis and analysis, and explores its applications, particularly in drug development and agrochemicals.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] Due to its furan ring and amine group, it is a key intermediate in the synthesis of a variety of organic compounds.[1] The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [2]
CAS Number 14003-16-8[2]
Appearance Colorless to light yellow/orange clear liquid[1]
Density 1.02 g/cm³[1]
Melting Point -22 °C[1]
Boiling Point 161.2 °C at 760 mmHg; 55 °C at 7 mmHg[1]
Flash Point 51.3 °C[1]
Water Solubility >1000 g/L (20 °C)[1]
Refractive Index n20/D 1.488 - 1.49[1]
pKa 9.14 ± 0.29 (Predicted)[1]
LogP 1.747[1]

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by its nucleophilic amine group and the aromatic furan ring. It readily participates in reactions typical of primary amines, such as nucleophilic substitutions and condensation reactions, making it a versatile reagent in organic synthesis.[1]

Stability:

  • Air Sensitivity: this compound is known to be air-sensitive and should be stored under an inert atmosphere.

  • Thermal Stability: Like many furan compounds, it can be sensitive to high temperatures, which can lead to decomposition.[3]

  • pH Sensitivity: The furan ring is susceptible to degradation under strongly acidic or basic conditions, which can lead to polymerization or ring-opening reactions.[4][5] It is recommended to handle the compound in neutral or mildly acidic conditions to maintain its integrity.[4]

  • Light Sensitivity: To prevent degradation, it should be protected from light.[5]

Hazardous Reactions: As a flammable liquid and vapor, it should be kept away from heat, sparks, open flames, and other ignition sources. It is also corrosive and can cause severe skin burns and eye damage.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

This compound is commonly synthesized through the reductive amination of 5-methylfurfural. This process involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced to the corresponding amine.

Materials:

  • 5-Methylfurfural

  • Ammonia (aqueous solution or gas)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Raney Nickel, Rh/Al₂O₃, or other suitable metal catalysts)[6][7]

  • Solvent (e.g., ethanol, water)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: Activate the Raney Nickel catalyst or prepare the Rh/Al₂O₃ catalyst as per standard procedures.

  • Reaction Setup: In a high-pressure reactor, dissolve 5-methylfurfural in the chosen solvent.

  • Addition of Ammonia: Introduce the ammonia solution to the reactor. An excess of ammonia is often used to drive the reaction towards the formation of the primary amine and inhibit side reactions.[8]

  • Catalyst Addition: Carefully add the catalyst to the reaction mixture under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 80-160 °C) and stir the mixture for a specified duration (e.g., 2-12 hours).[6][7] The optimal conditions may vary depending on the catalyst and solvent used.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition.[9]

Apparatus:

  • Round-bottom flask

  • Short-path distillation head or a fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump and manometer

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 7 mmHg).

  • Heating: Gently heat the flask while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum (approximately 55 °C at 7 mmHg).[1] Discard any initial lower-boiling impurities.

  • Storage: Store the purified, colorless liquid under an inert atmosphere and protected from light.

GC-MS is a highly effective method for determining the purity of this compound and identifying any impurities.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Split/splitless.

  • Temperature Program:

    • Initial temperature: e.g., 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Parameters (if used):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-350.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound. The peak area can be used to quantify its purity. The mass spectrum can be used to confirm the identity of the compound and any impurities.

Applications and Biological Relevance

This compound is a versatile intermediate with significant applications in several industries.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its ability to cross the blood-brain barrier makes it a particularly valuable precursor for drugs targeting neurological disorders.[1] While the direct biological activity of this compound is not extensively documented, its derivatives are of great interest. For instance, related furan compounds like 5-hydroxymethylfurfural have shown neuroprotective effects in models of Alzheimer's disease.[10]

  • Agrochemicals: This compound is used in the formulation of pesticides and herbicides, where it contributes to enhancing their efficacy.[1]

  • Flavor and Fragrance Industry: It is employed in the creation of unique flavor profiles and fragrances.[1]

  • Polymer Chemistry: this compound is a key component in the development of bio-based polymers, contributing to more sustainable materials.[1]

Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and applications.

Synthesis_Workflow Start 5-Methylfurfural (Starting Material) Process1 Reductive Amination: + Ammonia (NH₃) + Hydrogen (H₂) + Catalyst (e.g., Raney Ni) Start->Process1 Intermediate Crude this compound Process1->Intermediate Process2 Purification: Vacuum Distillation Intermediate->Process2 End Purified This compound Process2->End

Caption: Synthesis workflow for this compound.

Applications_Diagram MFA This compound Pharma Pharmaceuticals MFA->Pharma Agro Agrochemicals MFA->Agro Flavor Flavors & Fragrances MFA->Flavor Polymer Bio-based Polymers MFA->Polymer Neuro Neurological Disorder Drugs (e.g., targeting CNS) Pharma->Neuro as a precursor Pesticides Pesticides Agro->Pesticides as a component Herbicides Herbicides Agro->Herbicides as a component

Caption: Key application areas of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 5-Methylfurfurylamine, a furan derivative of interest in the development of bio-based chemicals and fuels. The data presented herein is critical for reaction engineering, process design, safety analysis, and computational modeling. All quantitative data is derived from peer-reviewed experimental studies.

Core Thermochemical Data

The key thermochemical parameters for this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the tables below. These values are essential for understanding the energetic landscape of this compound.

Table 1: Molar Enthalpies of Formation of this compound

PhaseEnthalpy of Formation (ΔfHm°)UncertaintyMethod
Liquid (l)-134.5 kJ·mol-1[1][2]± 1.5 kJ·mol-1[1][2]Static Bomb Combustion Calorimetry
Gas (g)-81.2 kJ·mol-1[1][2][3][4][5]± 1.7 kJ·mol-1[1][2][3][4][5]Derived from liquid phase enthalpy and enthalpy of vaporization

Table 2: Molar Enthalpy of Vaporization of this compound

PropertyValueUncertaintyMethod
Enthalpy of Vaporization (ΔlgHm°)53.3 kJ·mol-1[1][2]± 0.9 kJ·mol-1[1][2]High-Temperature Calvet Microcalorimetry

Table 3: Other Reported Physical Properties

PropertyValue
Density (at T = 298.15 K)0.997 g·cm-3[2]
Boiling Point161.226 °C at 760 mmHg[6]
Melting Point-22 °C[6]
Flash Point51.308 °C[6]

Experimental Protocols

The experimental determination of the thermochemical data presented above was achieved through a combination of well-established calorimetric techniques.

Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase was determined from the standard molar energy of combustion using static bomb combustion calorimetry.[1][2][3][4][5]

Experimental Workflow:

  • Sample Preparation: A known mass of this compound was placed in a crucible within a combustion bomb.

  • Pressurization: The bomb was charged with high-purity oxygen.

  • Ignition: The sample was ignited, and the resulting temperature change of the surrounding water bath was meticulously recorded.

  • Calibration: The energy equivalent of the calorimeter was determined by the combustion of certified benzoic acid.[2]

  • Data Analysis: The standard molar energy of combustion was calculated from the corrected temperature rise, and from this, the standard molar enthalpy of formation in the liquid phase was derived.

G cluster_0 Static Bomb Combustion Calorimetry Workflow prep Sample Preparation press Pressurization with O2 prep->press ignite Ignition press->ignite measure Temperature Measurement ignite->measure calc Calculation of ΔfHm°(l) measure->calc

Caption: Workflow for determining the liquid-phase enthalpy of formation.

High-Temperature Calvet Microcalorimetry

The standard molar enthalpy of vaporization was determined using a high-temperature Calvet microcalorimeter.[1][2][3][4][5]

Experimental Workflow:

  • Sample Loading: A small, precisely weighed sample of liquid this compound was sealed in a thin glass capillary tube.

  • Isothermal Measurement: The sample capillary and a blank reference capillary were simultaneously dropped into the hot zone of the microcalorimeter, which was held at a constant temperature.

  • Vaporization: The sample vaporized, and the heat absorbed during this phase change was measured by the instrument.

  • Calibration: The microcalorimeter was calibrated in situ using a standard substance with a known enthalpy of vaporization (e.g., n-undecane).[2]

  • Correction to Standard Temperature: The experimentally observed enthalpy change was corrected to the standard reference temperature of 298.15 K using heat capacity data.[2]

G cluster_1 Calvet Microcalorimetry Workflow load Sample Loading drop Drop into Calorimeter load->drop measure_heat Measure Heat of Vaporization drop->measure_heat correct Correct to 298.15 K measure_heat->correct result ΔlgHm° correct->result

Caption: Workflow for determining the enthalpy of vaporization.

Computational Approach

To complement the experimental findings, theoretical calculations were performed.

G3 Level Calculations

The gas-phase enthalpy of formation was also estimated using the G3 composite method.[1][2][3][5] This high-level ab initio molecular orbital theory provides a means to calculate thermochemical data with a high degree of accuracy, and the results were found to be in excellent agreement with the experimentally derived values.[1][2]

Logical Relationship of Thermochemical Properties

The relationship between the experimentally determined and derived thermochemical properties is illustrated in the following diagram.

G cluster_2 Derivation of Gas-Phase Enthalpy of Formation A ΔfHm°(l) (from Combustion Calorimetry) C ΔfHm°(g) (Derived Value) A->C B ΔlgHm° (from Calvet Microcalorimetry) B->C

Caption: Relationship between experimental and derived thermochemical data.

References

5-Methylfurfurylamine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Methylfurfurylamine

This technical guide provides a comprehensive overview of this compound (CAS No. 14003-16-8), a versatile heterocyclic amine with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, molecular structure, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[1][2][3] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 14003-16-8[1][2][3][4][5][6]
Molecular Formula C₆H₉NO[1][5][6]
Molecular Weight 111.14 g/mol [1][2][3][4][5]
Purity ≥ 98% (GC)[1][2][3][4]
Density 1.02 g/cm³[1]
Boiling Point 55 °C at 7 mmHg[1][2]
Melting Point -22 °C[6]
Flash Point 57 °C[2][3]
Refractive Index n20/D 1.49[1][2][3]
Water Solubility >1000 g/L (20 °C)[6]
Synonyms 2-Aminomethyl-5-methylfuran, (5-methylfuran-2-yl)methanamine[1][2][3][4][5]
SMILES CC1=CC=C(CN)O1[5]
InChI Key YSEAGSCGERFGBL-UHFFFAOYSA-N[5]

Molecular Structure

The molecular structure of this compound consists of a furan ring substituted with a methyl group at the 5-position and an aminomethyl group at the 2-position. This structure is a key determinant of its chemical reactivity and utility as a building block in organic synthesis.

molecular_structure cluster_furan cluster_substituents C1 C C2 C C1->C2 C_methyl CH₃ C1->C_methyl C3 C C2->C3 C4 C C3->C4 O1 O C4->O1 C_aminomethyl CH₂ C4->C_aminomethyl O1->C1 N_amine NH₂ C_aminomethyl->N_amine

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of 5-methylfurfural. This process involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent and a catalyst.

Experimental Protocol: Reductive Amination of 5-Methylfurfural

This protocol is a representative procedure based on established methods for the reductive amination of furanic aldehydes.

Materials:

  • 5-Methylfurfural

  • Ammonia source (e.g., aqueous ammonia, ammonium acetate)

  • Hydrogen source (e.g., H₂ gas)

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon)

  • Solvent (e.g., ethanol, methanol)

  • Reaction vessel (e.g., high-pressure autoclave)

Procedure:

  • The reaction vessel is charged with 5-methylfurfural, the chosen solvent, and the catalyst.

  • The vessel is sealed and purged with an inert gas, such as nitrogen or argon.

  • The ammonia source is introduced into the reaction mixture.

  • The vessel is pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for a set duration.

  • Reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield pure this compound.

synthesis_workflow start Start: 5-Methylfurfural reactants Reactants: - 5-Methylfurfural - Ammonia Source - H₂ Gas - Catalyst - Solvent start->reactants reaction Reductive Amination (High-Pressure Reactor) reactants->reaction filtration Filtration to remove catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation or Chromatography) evaporation->purification product End Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its primary applications are in the fields of:

  • Pharmaceutical Development: It is a building block for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.[1]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides to enhance their efficacy.[1]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

  • Hazards: It is a flammable liquid and vapor.[2][3] It causes severe skin burns and eye damage.[2]

  • Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[2] Wear protective gloves, protective clothing, eye protection, and face protection. In case of inhalation, remove the person to fresh air and keep comfortable for breathing.[2]

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historical Context: The Rise of Furan Chemistry

The story of 5-Methylfurfurylamine begins with the broader history of furan chemistry. The first derivative of furan, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. This was followed by the reporting of furfural, a key furan aldehyde, by Johann Wolfgang Döbereiner in 1831. Furan itself was first prepared by Heinrich Limpricht in 1870. These early discoveries laid the groundwork for the exploration of furan-containing compounds and their potential applications.

A pivotal moment in the history of furan-based chemicals was the discovery of 5-hydroxymethylfurfural (HMF) in 1895 by Düll and Kiermeyer, working independently. HMF is a crucial, bio-based platform chemical that can be derived from the acid-catalyzed dehydration of hexose sugars like fructose and glucose. The development of efficient methods to produce HMF and another key precursor, 5-methylfurfural, from abundant lignocellulosic biomass in the 20th and 21st centuries has paved the way for the synthesis of a wide array of furan derivatives, including this compound.

While the exact date and discoverer of this compound remain elusive in readily accessible records, its synthesis is a logical extension of the well-established reactions of furan aldehydes, particularly reductive amination.

Synthesis of this compound: An Evolving Methodology

The primary and most contemporary route to this compound is through the reductive amination of 5-methylfurfural or 5-hydroxymethylfurfural. This method involves the reaction of the furan aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent and often a catalyst.

Key Synthetic Pathways:
  • Reductive Amination of 5-Methylfurfural: This is a direct route where 5-methylfurfural is reacted with an aminating agent and a reducing agent.

  • Reductive Amination of 5-Hydroxymethylfurfural (HMF): This pathway can also yield this compound, often as part of a mixture of aminated products depending on the reaction conditions and catalyst used.

  • Methylation of Furfurylamine: An alternative approach involves the methylation of furfurylamine.[1]

The evolution of these synthetic methods has been driven by the pursuit of higher yields, greater selectivity, milder reaction conditions, and the use of more sustainable and cost-effective catalysts.

Experimental Protocols

The following are detailed experimental protocols for modern, efficient syntheses of furfurylamines, representative of the methods used to produce this compound and related compounds.

Protocol 1: Reductive Amination of Furfural using a Raney Ni Catalyst

This protocol is adapted from a study on the reductive amination of furfural to furfurylamine, a closely related compound.

  • Objective: To synthesize furfurylamine via reductive amination of furfural.

  • Materials:

    • Furfural

    • Ammonia (aqueous solution)

    • Raney Ni catalyst

    • 1,4-dioxane (solvent)

    • Hydrogen gas

  • Apparatus: High-pressure autoclave

  • Procedure:

    • The autoclave is charged with furfural, 1,4-dioxane, and the Raney Ni catalyst.

    • A molar excess of aqueous ammonia is added to the mixture.

    • The autoclave is sealed and purged with hydrogen gas.

    • The reactor is pressurized with hydrogen to 2.0 MPa.

    • The mixture is heated to 130°C with stirring for 3 hours.

    • After cooling and venting, the catalyst is removed by filtration.

    • The product is isolated and purified from the filtrate.

  • Results: This method has been reported to achieve up to 100% conversion of furfural with 96.3% selectivity for furfurylamine.

Protocol 2: Transfer Hydrogenative Reductive Amination of HMF

This protocol is based on the use of a cyclometalated iridium catalyst with formic acid as a hydrogen source for the reductive amination of HMF.

  • Objective: To synthesize N-substituted furfurylamines from HMF.

  • Materials:

    • 5-hydroxymethylfurfural (HMF)

    • Primary amine (e.g., aniline)

    • Cyclometalated iridium catalyst

    • Formic acid

    • Solvent (as required by the specific catalyst system)

  • Apparatus: Reaction vessel suitable for controlled heating and stirring.

  • Procedure:

    • HMF, the primary amine, the iridium catalyst, and the solvent are combined in the reaction vessel.

    • Formic acid is added as the hydrogen donor.

    • The mixture is heated to the optimal temperature (e.g., 80-100°C) and stirred for the required duration (which can be as short as a few hours).

    • Upon completion, the reaction mixture is cooled.

    • The product is isolated and purified using standard techniques such as column chromatography.

  • Results: This catalytic system has been shown to be highly efficient, with high turnover numbers and frequencies, and applicable to a wide range of amines.

Data Presentation

The following tables summarize quantitative data from representative modern synthesis protocols for furfurylamine derivatives.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 14003-16-8
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Appearance Colorless to light orange/yellow liquid
Boiling Point 55 °C at 7 mmHg
Density 1.02 g/cm³
Refractive Index n20/D 1.49

Data sourced from publicly available chemical databases.

Table 2: Comparison of Catalytic Systems for Reductive Amination of Furan Aldehydes

CatalystSubstrateAmine SourceReducing AgentTemp (°C)Pressure (MPa)Yield (%)
Raney NiFurfuralAmmoniaH₂1302.096.3
Ru Pincer ComplexFurfuralAnilineiPrOH100N/A87
Ni/SBA-15HMFAqueous AmmoniaH₂1002.089.8
Ir-catalystHMFVarious aminesFormic Acid80-100N/AHigh

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways to this compound.

G cluster_0 Synthesis from 5-Methylfurfural 5-Methylfurfural 5-Methylfurfural Reaction_1 5-Methylfurfural->Reaction_1 Ammonia Ammonia Ammonia->Reaction_1 Reducing_Agent Reducing Agent (e.g., H2) Reducing_Agent->Reaction_1 Catalyst_1 Catalyst (e.g., Ni, Pd, Ru) Catalyst_1->Reaction_1 This compound This compound Reaction_1->this compound Reductive Amination

Caption: Reductive amination of 5-methylfurfural.

G cluster_1 Synthesis from Furfurylamine Furfurylamine Furfurylamine Reaction_2 Furfurylamine->Reaction_2 Methylating_Agent Methylating Agent Methylating_Agent->Reaction_2 5-Methylfurfurylamine_2 This compound Reaction_2->5-Methylfurfurylamine_2 Methylation

Caption: Synthesis via methylation of furfurylamine.

Applications and Future Outlook

This compound serves as a critical intermediate in several industrial sectors:

  • Pharmaceuticals: It is a precursor for active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders, due to its ability to cross the blood-brain barrier.[2]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides.[2]

  • Flavor and Fragrance: The compound is employed in creating unique flavor profiles.[2]

  • Polymer Chemistry: It is a component in the development of bio-based polymers.[2]

The increasing demand for sustainable and bio-based chemicals positions this compound and other furan derivatives for significant growth. Future research will likely focus on developing even more efficient and greener catalytic systems for its synthesis, expanding its applications in materials science, and further exploring its potential in medicinal chemistry. The journey from the early explorations of furan chemistry to the sophisticated synthesis of molecules like this compound highlights the remarkable progress in organic chemistry and its profound impact on various industries.

References

A Theoretical Investigation into the Conformational Landscape of 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of 5-methylfurfurylamine, a versatile building block in chemical synthesis with applications in pharmaceuticals and materials science.[1][2] Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately its biological activity. This document summarizes key quantitative data, outlines the computational methodologies employed in its study, and presents a logical workflow for such theoretical investigations.

Conformational Analysis and Data

Theoretical studies, particularly those employing high-level quantum chemical methods, have been instrumental in elucidating the conformational preferences of this compound. The primary flexibility in the molecule arises from the rotation around the C-C bond connecting the furan ring and the aminomethyl group. This rotation gives rise to two main stable conformers: gauche and syn.

A detailed computational analysis using the G3 level of theory has revealed the relative populations of these conformers in the gas phase at 298.15 K.[1][3] The gauche conformer is found to be the dominant species, accounting for a significant majority of the conformational landscape. The quantitative distribution, determined by the Boltzmann weighting factors based on their relative free energies, is presented in the table below.

ConformerBoltzmann Relative Population (%)
Gauche77.0
Syn23.0
Table 1: Boltzmann relative populations of the gauche and syn conformers of this compound in the gas phase at 298.15 K as determined by G3 level theoretical calculations.[3]

The preference for the gauche conformation is a key structural feature of this compound and influences its overall shape and potential for intermolecular interactions.

Computational Methodology

The conformational analysis and the determination of the relative populations of this compound conformers were achieved through a rigorous computational protocol. The primary method cited in the literature is the Gaussian-3 (G3) theory .[1][4] This high-level composite quantum chemical method is known for its accuracy in calculating thermochemical data, such as enthalpies of formation and relative energies of conformers.

Experimental Protocol: G3 Level Calculation

The G3 method involves a series of calculations at different levels of theory and with different basis sets to approximate the results of a much more computationally expensive calculation. The general steps are as follows:

  • Geometry Optimization: The initial structures of the syn and gauche conformers of this compound are optimized using a lower level of theory, typically Density Functional Theory (DFT) or a second-order Møller-Plesset (MP2) calculation with a reasonably sized basis set.

  • Vibrational Frequency Calculation: At the same level of theory as the geometry optimization, vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometries using higher levels of theory and larger basis sets. These calculations typically include:

    • MP4 (fourth-order Møller-Plesset perturbation theory) with a large basis set.

    • Coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) with a smaller basis set.

    • Corrections for diffuse functions and higher polarization functions.

  • Energy Combination: The energies from these various calculations are combined in a specific, predefined manner to yield a final, highly accurate energy for each conformer.

  • Relative Energy and Population Calculation: The difference in the final G3 energies of the gauche and syn conformers provides their relative stability. The Boltzmann distribution law is then applied to these energy differences to calculate the relative populations of each conformer at a given temperature (e.g., 298.15 K).

Workflow for Theoretical Conformational Analysis

The logical flow of a theoretical study on the conformation of a molecule like this compound can be visualized as a series of interconnected steps, from initial structure generation to the final analysis of conformational populations.

Theoretical_Conformational_Analysis cluster_0 Initial Setup cluster_1 Conformer Generation & Optimization cluster_2 Energy Calculation & Analysis cluster_3 Output & Interpretation A Define Molecular Structure (this compound) B Identify Rotatable Bonds (e.g., C-C bond) A->B C Potential Energy Surface Scan (Dihedral Angle Variation) B->C Input for Scan D Identify Energy Minima (Potential Conformers) C->D E Geometry Optimization (e.g., G3 method) D->E F Frequency Calculation (Confirm Minima & ZPVE) E->F Optimized Geometries G High-Level Single-Point Energy Calculations F->G H Calculate Relative Free Energies (ΔG) G->H I Determine Boltzmann Populations H->I J Tabulate Conformer Energies & Populations I->J Final Data K Analyze Dominant Conformations & Structural Features J->K

Caption: Workflow for the theoretical conformational analysis of this compound.

Conclusion

The theoretical investigation of this compound's conformation, primarily through high-level computational methods like G3 theory, provides critical insights into its structural preferences. The clear dominance of the gauche conformer is a fundamental piece of information for researchers in drug development and materials science. The outlined computational protocol and workflow serve as a guide for conducting similar theoretical studies, ensuring a rigorous and systematic approach to understanding the conformational landscape of flexible molecules. This knowledge is paramount for designing novel compounds with desired properties and for interpreting experimental observations.

References

A Technical Guide to the Solubility of 5-Methylfurfurylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfurfurylamine is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes. This technical guide provides a summary of the available solubility data for this compound, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for these procedures. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on qualitative solubility information and general principles applicable to amines of similar structure.

Introduction

This compound (CAS No. 14003-16-8) is a primary amine featuring a furan ring. Its chemical structure influences its polarity and potential for hydrogen bonding, which in turn govern its solubility characteristics. The presence of the amine group suggests a degree of polarity and the ability to act as a hydrogen bond donor, while the furan ring and the methyl group contribute to its organic character. Generally, amines with a carbon count of six or less, like this compound (C₆H₉NO), are expected to exhibit some solubility in water and good solubility in many organic solvents.[2][3]

Solubility Profile of this compound

Precise quantitative solubility data for this compound across a range of organic solvents at various temperatures is not extensively documented in scientific literature. However, based on chemical supplier information and the behavior of structurally similar compounds such as furfurylamine, a qualitative solubility profile can be established.

Data Presentation

The following table summarizes the available qualitative and quantitative solubility information for this compound.

Solvent ClassSolventChemical FormulaQualitative SolubilityQuantitative Data (at specified temperature)
Polar Protic WaterH₂OSoluble>1000 g/L (20 °C)[3]
MethanolCH₃OHSoluble (Expected)Not Available
EthanolC₂H₅OHSoluble[4]Not Available
Polar Aprotic AcetoneC₃H₆OSoluble (Expected)Not Available
DichloromethaneCH₂Cl₂Soluble (Expected)Not Available
Non-Polar Diethyl Ether(C₂H₅)₂OSoluble[4]Not Available
TolueneC₇H₈Likely SolubleNot Available
HexaneC₆H₁₄Likely Insoluble/Slightly SolubleNot Available

Note: "Soluble (Expected)" is based on the general solubility principle of "like dissolves like" and the known solubility of this compound in other polar solvents.

The structurally related compound, furfurylamine, is described as being miscible with water and soluble in ethanol and ether, which supports the expected solubility profile of this compound.[4][5][6][7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid amine, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method, a standard approach for determining equilibrium solubility.[8]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Sealed, temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas-tight syringes

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • Vials for sample collection

  • Gas Chromatography (GC) system with a suitable detector (e.g., FID or NPD)

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the GC analysis.

  • Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct undissolved phase of the amine is necessary to ensure that saturation is achieved.

  • Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to remain undisturbed at the controlled temperature for a minimum of 24 hours to ensure complete separation of the undissolved amine from the saturated solvent phase.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe. To avoid contamination from the undissolved phase, ensure the syringe needle is positioned in the upper portion of the solvent layer.

  • Filtration: Immediately filter the collected aliquot through a syringe filter (compatible with the solvent and analyte) into a clean vial. This step is crucial to remove any microscopic undissolved droplets.

  • Dilution: If necessary, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the GC calibration curve.

  • Quantification: Analyze the prepared sample using a validated GC method to determine the concentration of this compound.

  • Calculation: Using the concentration obtained from the GC analysis and accounting for any dilution, calculate the solubility of this compound in the solvent at the specified temperature. The result is typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_standards Prepare GC Calibration Standards gc_analysis Quantify by Gas Chromatography prep_standards->gc_analysis Calibration prep_samples Prepare Supersaturated Samples (Excess Amine in Solvent) equilibration Equilibrate Samples in Temperature-Controlled Shaker prep_samples->equilibration phase_separation Allow for Phase Separation equilibration->phase_separation sampling Withdraw Supernatant phase_separation->sampling filtration Filter Supernatant sampling->filtration dilution Dilute Sample (if necessary) filtration->dilution dilution->gc_analysis calculation Calculate Solubility gc_analysis->calculation

References

An In-depth Technical Guide to the Reaction of 5-Methylfurfurylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

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Affiliation: Google Research

Abstract

5-Methylfurfurylamine is a versatile heterocyclic primary amine with significant potential as a building block in pharmaceutical and materials science.[1] Its structure, featuring a nucleophilic amino group and an electron-rich furan ring, allows for a diverse range of reactions with electrophiles. This guide provides a comprehensive technical overview of the primary reaction mechanisms of this compound, focusing on N-acylation, N-alkylation, and reactions with carbonyl compounds. Due to the limited direct literature on this specific molecule, this paper draws upon established principles of furan and primary amine chemistry to predict reaction pathways and provide representative experimental protocols. Detailed methodologies, quantitative data summaries, and mechanistic diagrams are presented to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of furfurylamine, a bio-based compound that is gaining traction as a renewable chemical feedstock.[1] The molecule possesses two primary sites of reactivity: the lone pair of electrons on the nitrogen atom of the primary amine, and the π-electron system of the furan ring. The 5-methyl group acts as an electron-donating group, further activating the furan ring towards electrophilic attack. This guide will explore the reactions of this compound with various electrophiles, providing a theoretical framework and practical guidance for its synthetic transformations.

The primary amine functionality readily undergoes reactions such as acylation and alkylation.[2][3] Furthermore, it can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.[4] The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, preferentially at the C5 and C2 positions.[5][6] However, the presence of the activating 5-methyl group and the deactivating (by induction) aminomethyl group at C2 complicates the regioselectivity of such reactions.

Reactions at the Amino Group

The most common reactions of this compound involve the nucleophilic nitrogen atom of the primary amine. These transformations are fundamental in peptide synthesis, polymer chemistry, and the generation of diverse molecular scaffolds.

N-Acylation

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of stable N-substituted amides.[7][8][9] This reaction is typically rapid and high-yielding.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the protonated amide. A base, either a second equivalent of the amine or an external base like triethylamine, is required to neutralize the generated hydrochloric acid.[10]

Experimental Protocol: Synthesis of N-((5-methylfuran-2-yl)methyl)acetamide

A general protocol for the N-acylation of a primary amine can be adapted for this compound.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2–0.5 M.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (aqueous), saturated NaHCO₃ (aqueous), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain N-((5-methylfuran-2-yl)methyl)acetamide.

Quantitative Data:

ElectrophileProductBaseSolventTemp (°C)Time (h)Yield (%)
Acetyl ChlorideN-((5-methylfuran-2-yl)methyl)acetamideTriethylamineDCM0 to RT2-4>90 (expected)
Benzoyl ChlorideN-((5-methylfuran-2-yl)methyl)benzamidePyridineTHF0 to RT3-5>90 (expected)
Acetic AnhydrideN-((5-methylfuran-2-yl)methyl)acetamideNoneNeatRT0.5-1>95 (expected)

Diagram of N-Acylation Mechanism:

Nacylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine This compound intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl Acyl Chloride acyl->intermediate amide N-substituted Amide intermediate->amide Elimination of Cl- hcl HCl intermediate->hcl

Caption: Mechanism of N-acylation of this compound.

N-Alkylation

Alkylation of this compound with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. Controlling the degree of alkylation can be challenging. Reductive amination (see section 2.3) is often a more effective method for preparing secondary amines.

Mechanism: The reaction is a nucleophilic substitution (typically SN2). The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting ammonium salt is then deprotonated by a base.

Experimental Protocol: Synthesis of N-benzyl-1-(5-methylfuran-2-yl)methanamine

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the secondary amine.

Quantitative Data:

ElectrophileProductBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideN-benzyl-1-(5-methylfuran-2-yl)methanamineK₂CO₃Acetonitrile801660-70 (expected)
Methyl IodideMixture of secondary, tertiary, and quaternary aminesNaHCO₃EthanolRT12Variable

Diagram of N-Alkylation Workflow:

Nalkylation_workflow start Combine Reactants: This compound Alkyl Halide Base Solvent heat Heat and Stir (e.g., 80°C, 16h) start->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Work-up: Cool, Filter, Concentrate monitor->workup purify Purification: Column Chromatography workup->purify product Isolated N-alkylated Product purify->product

Caption: General workflow for N-alkylation.

Reaction with Carbonyl Compounds (Reductive Amination)

The reaction of this compound with aldehydes or ketones forms an imine (Schiff base), which can then be reduced in situ to the corresponding secondary amine.[4] This two-step, one-pot procedure is known as reductive amination and is a highly efficient method for forming C-N bonds.[11][12][13][14]

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate.[15] Acid catalysis facilitates the dehydration of the hemiaminal to form a protonated imine (iminium ion). A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the imine to the secondary amine.

Experimental Protocol: Synthesis of N-(cyclohexylmethyl)-1-(5-methylfuran-2-yl)methanamine

  • Imine Formation: To a solution of this compound (1.0 eq) in methanol, add cyclohexanecarbaldehyde (1.0 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data:

Carbonyl CompoundReducing AgentProductSolventTemp (°C)Time (h)Yield (%)
CyclohexanecarbaldehydeNaBH₄N-(cyclohexylmethyl)-1-(5-methylfuran-2-yl)methanamineMethanol0 to RT4-685-95 (expected)
AcetoneNaBH(OAc)₃N-isopropyl-1-(5-methylfuran-2-yl)methanamineDichloroethaneRT1280-90 (expected)

Diagram of Reductive Amination Pathway:

reductive_amination reactants This compound + Aldehyde/Ketone hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Addition imine Imine (Schiff Base) hemiaminal->imine - H₂O (Acid Catalyzed) product Secondary Amine imine->product + [H⁻] (Reducing Agent)

Caption: Pathway for reductive amination.

Reactions at the Furan Ring

The furan ring in this compound is electron-rich and can undergo electrophilic aromatic substitution. The 5-methyl group is an activating, ortho-, para-directing group (directing to C4 and C2). The 2-aminomethyl group is deactivating by induction but its effect on the ring's nucleophilicity is less pronounced than a directly attached amine. The most likely positions for electrophilic attack are C4 and C3, with C4 being electronically favored due to the directing effect of the methyl group.[16] However, these reactions are less common and may require specific catalysts and conditions to avoid polymerization, which is a common side reaction for furans under strong acidic conditions.[16]

Potential Reactions:

  • Halogenation: Using mild halogenating agents like N-bromosuccinimide (NBS) could potentially lead to bromination at the C4 position.

  • Friedel-Crafts Acylation/Alkylation: These reactions are generally challenging on furan rings due to their acid sensitivity.[16] Lewis acid catalysts can cause ring-opening or polymerization. Milder conditions would be necessary.

Due to the lack of specific literature, detailed protocols and quantitative data for these reactions are not provided. Researchers exploring this area should proceed with caution, starting with mild reaction conditions and carefully analyzing the product mixtures.

Conclusion

This compound is a reactive molecule that offers multiple avenues for synthetic modification. The primary amine serves as a robust nucleophile for N-acylation, N-alkylation, and reductive amination, providing reliable and high-yielding pathways to a variety of amide and secondary amine derivatives. While the furan ring is activated towards electrophilic substitution, the practical application of such reactions requires careful consideration of reaction conditions to mitigate potential side reactions like polymerization. This guide provides a foundational understanding of the reactivity of this compound and offers detailed, adaptable protocols for its key transformations, thereby serving as a valuable resource for its application in chemical synthesis and drug discovery.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 5-Methylfurfurylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of two important classes of bioactive compounds derived from 5-methylfurfurylamine: Schiff bases and pyrazoles. These derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, and anticancer activities. The furan moiety, present in this compound, is a key structural feature in many pharmacologically active compounds, enhancing their biological activity and pharmacokinetic properties.[1][2][3][4]

Introduction to Bioactive Furan Derivatives

Furan and its derivatives are a class of heterocyclic organic compounds that have garnered considerable attention in drug discovery.[1][3][4] The furan ring system is a versatile scaffold found in numerous natural products and synthetic pharmaceuticals.[1][3] this compound, a readily available starting material, serves as a valuable building block for the synthesis of a diverse range of bioactive molecules.[5] Its primary amine functionality allows for straightforward derivatization, leading to the formation of various pharmacologically active compounds, including Schiff bases and pyrazoles.[5]

Derivatives of furan have demonstrated a wide spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: Furan-containing compounds, particularly Schiff bases, have shown potent activity against a range of bacteria and fungi.[1][2][6][7][8] The imine group in Schiff bases is often crucial for their biological function.

  • Anticancer Activity: Certain furan derivatives have exhibited cytotoxic effects against various cancer cell lines.[3][9] Their mechanisms of action can involve the inhibition of key enzymes or the induction of apoptosis.[3][9]

  • Anti-inflammatory Activity: Some furan derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways.[1]

This document will detail the synthesis, characterization, and biological evaluation of Schiff base and pyrazole derivatives of this compound.

I. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[10][11][12][13] These compounds are of significant interest due to their broad range of biological activities, including antimicrobial and anticancer properties.[6][8]

General Synthesis Workflow

The synthesis of Schiff bases from this compound is a direct and efficient process involving the reaction of the amine with a substituted aromatic aldehyde in a suitable solvent, often with catalytic amounts of acid.

Schiff_Base_Workflow Start This compound + Substituted Aldehyde Reaction Reaction (Stirring/Reflux) Start->Reaction Isolation Isolation (Filtration/Precipitation) Reaction->Isolation Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of (E)-N-((5-methylfuran-2-yl)methyl)-1-(4-nitrophenyl)methanimine

This protocol describes the synthesis of a representative Schiff base from this compound and 4-nitrobenzaldehyde.

Materials:

  • This compound (1.11 g, 10 mmol)

  • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.11 g (10 mmol) of this compound in 15 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 15 mL of absolute ethanol.

  • Add the 4-nitrobenzaldehyde solution to the this compound solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator and determine the yield.

  • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Antimicrobial Activity of Structurally Related Furan-Based Schiff Bases
Compound IDTarget OrganismMIC (µg/mL)Reference
Furan-Schiff Base 1 Staphylococcus aureus12.5[2]
Micrococcus luteus25[2]
Aspergillus niger12.5[2]
Furan-Schiff Base 2 Bacillus subtilis45.2[11]
Escherichia coli1.6[11]
Pseudomonas fluorescence2.8[11]
Staphylococcus aureus3.4[11]
Aspergillus niger47.5[11]

Note: The presented data is for structurally related compounds and should be used as a reference for guiding further biological evaluation of this compound-derived Schiff bases.

II. Synthesis of Pyrazole Derivatives

Pyrazole derivatives represent another important class of bioactive heterocyclic compounds with a wide range of pharmacological activities, including antifungal and anticancer properties.[14][15] The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of pyrazole derivatives from this compound, a multi-step approach is typically required to first introduce a suitable functional group that can undergo cyclization.

General Synthesis Workflow

A plausible synthetic route to pyrazole derivatives from this compound involves an initial acylation followed by cyclization with a hydrazine derivative.

Pyrazole_Synthesis_Workflow Start This compound Step1 Acylation with β-ketoester Start->Step1 Intermediate N-acylated Intermediate Step1->Intermediate Step2 Cyclization with Hydrazine Hydrate Intermediate->Step2 Product Pyrazole Derivative Step2->Product Purification Purification and Characterization Product->Purification

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a 5-methyl-1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-3-ol

This protocol outlines a potential route for the synthesis of a pyrazole derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound (1.11 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Hydrazine hydrate (80%) (0.63 g, 10 mmol)

  • Ethanol (50 mL)

  • Toluene (50 mL)

  • Round-bottom flasks (100 mL)

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

Step 1: Synthesis of the enamine intermediate

  • In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.11 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 50 mL of toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate.

Step 2: Cyclization to the pyrazole derivative

  • Dissolve the crude enamine intermediate in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.63 g, 10 mmol) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the final product using spectroscopic methods.

Data Presentation: Antifungal and Anticancer Activity of Structurally Related Pyrazole Derivatives

The following tables summarize the biological activity of furan-containing pyrazole derivatives and other related pyrazole compounds, providing a reference for the potential bioactivity of the synthesized molecules.

Antifungal Activity of Furan-Pyrazole Derivatives

Compound IDTarget FungiEC₅₀ (µM)Reference
Pyrazole 1t Fusarium graminearum-[15]
Pyrazole 1v Fusarium graminearum0.0530[15]
Pyrazole I8 Phytophthora infestansSignificant Activity[14]

Note: EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth. "Significant Activity" indicates that the compound showed notable antifungal effects, although a specific EC₅₀ value was not provided.

Anticancer Activity of Furan Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Furan Derivative 4 MCF-7 (Breast Cancer)4.06[9]
Furan Derivative 7 MCF-7 (Breast Cancer)2.96[9]
Quinazolinone 1 HepG-2 (Liver Cancer)13.23[3]
HCT-116 (Colon Cancer)19.63[3]
MCF-7 (Breast Cancer)10.58[3]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

III. Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of furan-based Schiff bases is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of essential microbial enzymes. The azomethine group can chelate with metal ions present in the active sites of enzymes, thereby deactivating them and disrupting cellular processes. Furthermore, the lipophilic nature of these compounds allows them to penetrate the microbial cell membrane, leading to cell lysis.

Antimicrobial_Mechanism Compound Furan-Based Schiff Base Membrane Microbial Cell Membrane Penetration Compound->Membrane Enzyme Inhibition of Essential Enzymes Compound->Enzyme Lysis Cell Lysis Membrane->Lysis Chelation Chelation with Metal Ions in Enzyme Active Sites Enzyme->Chelation Death Microbial Cell Death Chelation->Death Lysis->Death

Caption: Proposed antimicrobial mechanism of furan-based Schiff bases.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive derivatives. The straightforward synthesis of Schiff bases and the accessible routes to pyrazole derivatives provide a platform for the development of novel therapeutic agents. The protocols and data presented herein serve as a foundational guide for researchers in the fields of medicinal chemistry and drug development to explore the pharmacological potential of this important class of compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

References

5-Methylfurfurylamine: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methylfurfurylamine, a furan derivative characterized by a methyl group at the 5-position and an aminomethyl group at the 2-position, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including the aromatic furan ring and the reactive primary amine, provide a foundation for the synthesis of a diverse array of bioactive molecules. This potent combination allows for the exploration of novel chemical space in the pursuit of therapeutics for a range of diseases, from neurological disorders to cancer and infectious diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of pharmacologically active compounds.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with demonstrated biological activities. The primary amine functionality readily participates in reactions such as N-acylation, reductive amination, and urea/thiourea formation, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Synthesis of Furosemide and Ranitidine Analogs

While furfurylamine is the direct precursor in the industrial synthesis of the diuretic Furosemide and the H2-receptor antagonist Ranitidine, this compound can be employed to generate novel analogs of these established drugs.[1][2][3] The introduction of the methyl group on the furan ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to improved efficacy, selectivity, or metabolic stability.

Furosemide Analogs: The synthesis of Furosemide analogs from this compound would follow a similar pathway to the established synthesis of Furosemide, involving the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with this compound.[1][4]

Ranitidine Analogs: Similarly, Ranitidine analogs can be synthesized by reacting N-methyl-1-methylthio-2-nitroethenamine with an intermediate derived from this compound, analogous to the synthesis of Ranitidine from a furfuryl alcohol derivative.[3][5]

Reductive Amination for Novel Amine Derivatives

Reductive amination is a powerful tool for creating new secondary and tertiary amines from this compound. This one-pot reaction involves the formation of an imine or iminium ion between this compound and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[6] This method is highly efficient and avoids the over-alkylation often seen in direct alkylation of amines.

Biological Activities of this compound Derivatives

Derivatives of this compound and related furan-containing compounds have exhibited a broad spectrum of pharmacological activities, making this scaffold attractive for drug discovery programs.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of furan derivatives against various cancer cell lines. For instance, certain furan-containing compounds have shown significant inhibitory activity against HeLa and HepG2 cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes.

Antimicrobial Activity

The furan nucleus is a common feature in compounds with antibacterial and antifungal properties. Derivatives incorporating the furan moiety have shown efficacy against both Gram-positive and Gram-negative bacteria.[9] For example, a derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated a minimum inhibitory concentration (MIC) of 250 µg/mL against pathogenic bacteria.[7][8]

Kinase Inhibition

The furan scaffold has been successfully incorporated into the design of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Furan- and furopyrimidine-based derivatives have shown significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10]

Quantitative Data

The following tables summarize key quantitative data for representative furan derivatives, highlighting their potential as therapeutic agents.

Compound/DerivativeTarget/AssayIC50/MICReference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa Cancer Cell Line62.37 µg/mL[7][8]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePathogenic Bacteria250 µg/mL[7][8]
Furan derivative 7bVEGFR-2 Kinase42.5 nM[10]
Furan derivative 7cVEGFR-2 Kinase52.5 nM[10]
Furan derivative 4cVEGFR-2 Kinase57.1 nM[10]
Furan derivative 7bA549 Lung Cancer Cell Line6.66 µM[10]
Furan derivative 7bHT-29 Colon Cancer Cell Line8.51 µM[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel this compound derivatives.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of an amide derivative from this compound and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-((5-methylfuran-2-yl)methyl)amide.

Protocol 2: General Procedure for Reductive Amination with this compound

This protocol outlines the synthesis of a secondary amine from this compound and an aldehyde or ketone using sodium triacetoxyborohydride.[6]

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) in anhydrous DCE.

  • Add this compound (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-(5-methylfuran-2-yl)methanamine.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][11]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (derivatives of this compound) in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures described, the following diagrams are provided in DOT language for use with Graphviz.

Synthesis_of_Bioactive_Molecules cluster_starting_material Starting Material cluster_reactions Key Reactions cluster_products Bioactive Derivatives 5-MFA This compound N-Acylation N-Acylation 5-MFA->N-Acylation Reductive_Amination Reductive Amination 5-MFA->Reductive_Amination Urea_Formation Urea/Thiourea Formation 5-MFA->Urea_Formation Amides Amides N-Acylation->Amides Amines Secondary/Tertiary Amines Reductive_Amination->Amines Ureas Ureas/Thioureas Urea_Formation->Ureas

Caption: Synthetic utility of this compound.

Reductive_Amination_Workflow Start Start: Mix 5-MFA, Carbonyl, and Acid Catalyst Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Reduction Reduction with NaBH(OAc)3 Iminium_Formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Amine Product Purification->Product

Caption: Reductive amination experimental workflow.

Kinase_Signaling_Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg P2 P P3 P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor 5-MFA Derivative (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling pathway.

References

Application of 5-Methylfurfurylamine in Agrochemical Synthesis: A Focus on Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylfurfurylamine, a bio-based amine derived from renewable resources, is emerging as a valuable building block in the synthesis of novel agrochemicals. Its furan ring system, substituted with a methyl and an aminomethyl group, provides a unique scaffold for the development of pesticides with potentially favorable environmental profiles. This document outlines the application of this compound in the synthesis of fungicides, detailing synthetic protocols, and presenting available activity data. While direct large-scale commercial applications are still under investigation, research into derivatives of closely related structures indicates significant potential for fungicidal activity.

Application in Fungicide Synthesis

Derivatives of this compound are anticipated to exhibit fungicidal properties, drawing parallels from the bioactivity of similar furfurylamine compounds. The primary synthetic strategy involves the reaction of this compound with various aromatic aldehydes to form Schiff bases, which are subsequently reduced to stable secondary amines. These N-substituted 5-methylfurfurylamines can be further modified to generate a diverse library of compounds for biological screening.

Logical Workflow for Fungicide Development

G A Starting Material: This compound B Reaction with Aromatic Aldehydes A->B C Formation of Schiff Bases B->C D Reduction (e.g., with NaBH4) C->D E N-Arylmethyl-N-(5-methylfuran- 2-ylmethyl)amine Derivatives D->E F Biological Screening: Fungicidal Activity Assay E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimization of Fungicidal Activity H->I G cluster_start Starting Materials cluster_reaction1 Schiff Base Formation cluster_reaction2 Reduction A This compound C Condensation (Ethanol, Acetic Acid) A->C B Aromatic Aldehyde (R-CHO) B->C D Schiff Base Intermediate C->D E Reduction (NaBH4, Methanol) D->E F N-Arylmethyl-N-(5-methylfuran- 2-ylmethyl)amine (Potential Fungicide) E->F

Application Note: HPLC Analysis of 5-Methylfurfurylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the analysis of 5-Methylfurfurylamine and its potential derivatives using High-Performance Liquid Chromatography (HPLC). Due to the absence of a standardized, publicly available HPLC method specifically for this compound, this document outlines a robust, proposed method based on established principles for the analysis of aromatic amines and furan derivatives. The provided protocol utilizes a reversed-phase C18 column with UV detection, a widely accessible and versatile setup in analytical laboratories. This document includes detailed experimental procedures, hypothetical performance data for demonstration, and visual workflows to guide researchers in method implementation and potential adaptation for related compounds.

Introduction

This compound is a furan derivative containing a primary amine group.[1][2][3][4][5][6] Its structural similarity to biologically relevant molecules and its potential as a building block in medicinal chemistry necessitate reliable analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[7][8][9] This application note details a proposed HPLC method suitable for the analysis of this compound and can serve as a foundational protocol for the analysis of its derivatives. The method is designed to be robust, reproducible, and adaptable to various research and drug development applications.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating moderately polar compounds.

  • Chemicals and Reagents:

    • This compound (purity ≥98%)[1]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or another suitable buffer component like ammonium acetate)

    • Standard laboratory glassware and filtration apparatus (0.45 µm or 0.22 µm syringe filters).

Chromatographic Conditions

The following conditions are proposed as a starting point for method development and can be optimized as needed.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL

Rationale for Parameter Selection:

  • C18 Column: Provides good retention and separation for aromatic and moderately polar compounds like this compound.[9][10]

  • Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase for the reversed-phase separation of amines, ensuring good peak shape and resolution.[8][11] Formic acid helps to protonate the amine group, reducing peak tailing.

  • Gradient Elution: A gradient from low to high organic content allows for the elution of compounds with a range of polarities, which is useful when analyzing both the parent compound and its potential derivatives.

  • Detection Wavelength: The furan ring is expected to have UV absorbance. A wavelength of 220 nm is chosen for general detection of organic molecules, while 280 nm is selected based on the typical absorbance of furan-containing compounds.[7] A Diode Array Detector would be ideal to determine the optimal detection wavelength.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. The final concentration should fall within the range of the calibration curve. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following tables present hypothetical data to illustrate the expected performance of the proposed HPLC method.

Table 1: Hypothetical Retention Times and Peak Characteristics

CompoundRetention Time (min)Peak Area (arbitrary units)Peak Height (arbitrary units)Tailing Factor
This compound8.5125000250001.1
Derivative 1 (less polar)10.285000150001.2
Derivative 2 (more polar)6.395000180001.0

Table 2: Hypothetical Method Validation Data

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98-102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis.

Logical Relationship for Method Development

This diagram shows the logical steps involved in developing and optimizing an HPLC method.

Method_Development Define_Analytes Define Analytes (this compound & Derivatives) Select_Column Select Column (e.g., C18) Define_Analytes->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Solvent ratio, pH) Select_Column->Optimize_Mobile_Phase Optimize_Detection Optimize Detection (Wavelength) Optimize_Mobile_Phase->Optimize_Detection Method_Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Detection->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Caption: HPLC method development process.

Discussion

The proposed HPLC method provides a solid starting point for the analysis of this compound and its derivatives. Researchers should perform method validation according to ICH guidelines or internal standard operating procedures to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For derivatives of this compound, the retention time may vary depending on their polarity. Less polar derivatives will likely have longer retention times, while more polar derivatives will elute earlier. The gradient profile can be adjusted to achieve optimal separation of all compounds of interest. In cases where baseline separation is challenging, adjusting the mobile phase composition, pH, or even exploring a different stationary phase (e.g., C8, Phenyl-Hexyl) may be necessary.

For compounds that exhibit poor UV absorbance, derivatization with a UV-active or fluorescent tag prior to HPLC analysis can be considered to enhance sensitivity.[12][13]

Conclusion

This application note provides a comprehensive, though proposed, HPLC method for the analysis of this compound and its derivatives. The detailed protocol, along with the illustrative data and workflow diagrams, offers a practical guide for researchers in pharmaceutical development and related scientific fields. The adaptability of this method makes it a valuable tool for quality control, stability studies, and quantitative analysis of this important class of compounds.

References

Application Note: Quantitative Analysis of 5-Methylfurfurylamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylfurfurylamine, a furan derivative, is a compound of interest in various fields, including food science, environmental analysis, and pharmaceutical development.[1] Its chemical structure, which includes a furan ring and an amine group, makes it a versatile building block in organic synthesis.[1] Given its potential biological activity and presence in thermally processed foods, a robust and sensitive analytical method for its quantification is crucial.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity.[2] However, the polar nature of the primary amine group in this compound necessitates a derivatization step to improve its volatility and chromatographic performance.[3][4]

This application note provides a detailed protocol for the quantification of this compound in a given matrix using GC-MS. The method involves a derivatization step to enhance analyte volatility, followed by separation and detection using a standard GC-MS system.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Internal Standard (IS): (e.g., d4-Furan or a structurally similar deuterated amine)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Sample Matrix (e.g., food extract, environmental sample)

Sample Preparation and Derivatization

A critical step for the successful analysis of this compound by GC-MS is the derivatization of the polar amine group.[5] Silylation is a common technique used to replace active hydrogens on amine groups with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility.[6]

Protocol:

  • Sample Extraction: Accurately weigh 1 gram of the homogenized sample into a centrifuge tube. Add 5 mL of dichloromethane.

  • Vortex for 2 minutes and then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (dichloromethane layer) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Internal Standard Spiking: Spike the extracted sample with the internal standard to a final concentration of 1 µg/mL.

  • Derivatization: Transfer 100 µL of the dried extract to a 2 mL autosampler vial. Add 50 µL of the BSTFA + 1% TMCS derivatization reagent.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

G Figure 1: Sample Preparation and Derivatization Workflow A 1. Sample Extraction (1g sample + 5mL DCM) B 2. Vortex (2 min) & Sonicate (15 min) A->B C 3. Centrifuge (4000 rpm, 10 min) B->C D 4. Collect & Dry Supernatant (Anhydrous Na2SO4) C->D E 5. Spike with Internal Standard D->E F 6. Derivatization (100µL extract + 50µL BSTFA, 70°C for 60 min) E->F G 7. GC-MS Analysis F->G

Caption: Workflow for sample extraction and derivatization.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following conditions are recommended and may be optimized for specific instrumentation.

Table 1: GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Data Acquisition and Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity.[7] Characteristic ions for the derivatized this compound and the internal standard should be determined by analyzing a standard solution in full scan mode first.

Table 2: Illustrative SIM Ions for Quantification

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Derivatized this compound (TMS)~10.5183 (M+)91, 110
Internal Standard (e.g., d4-Furan)~4.27242

Note: The exact retention time and mass ions should be experimentally determined.

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then calculated using the regression equation from the calibration curve.

Results and Discussion

The performance of the GC-MS method should be validated to ensure its suitability for the intended application.[8] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[8][9]

Table 3: Typical Method Validation Parameters

ParameterTypical Performance
Linearity (r²)≥ 0.995 over a concentration range of 0.01 - 10 µg/mL
LOD0.005 µg/mL
LOQ0.015 µg/mL
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Note: These values are illustrative and should be determined experimentally.

The derivatization with BSTFA effectively converts the polar this compound into its more volatile TMS derivative, resulting in improved peak shape and chromatographic resolution. The use of an internal standard corrects for variations in sample preparation and instrument response, leading to accurate and precise quantification.[7]

G Figure 2: Quantitative Analysis Workflow A Inject Derivatized Sample into GC-MS B GC Separation on HP-5MS Column A->B C MS Detection (SIM Mode) B->C D Data Acquisition (Peak Area Integration) C->D E Construct Calibration Curve (Analyte/IS Area Ratio vs. Conc.) D->E F Quantify this compound in Samples E->F

Caption: Workflow for quantitative GC-MS analysis.

Conclusion

This application note presents a comprehensive and robust GC-MS method for the quantification of this compound. The protocol, which includes an essential derivatization step, is designed to provide high sensitivity, selectivity, and accuracy. The detailed experimental procedures and typical performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of furan derivatives and other polar amines. The method can be adapted and validated for various sample matrices to meet specific analytical needs.

References

Application Notes and Protocols for Reductive Amination Utilizing 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the reductive amination of various carbonyl compounds using 5-methylfurfurylamine. This versatile primary amine, derived from biomass, is a valuable building block in the synthesis of novel secondary amines, which are significant scaffolds in pharmaceutical and materials science.[1][2] The protocols outlined below utilize common and effective reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), offering reliable and scalable methods for academic and industrial laboratories.

Introduction

Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[3][4] This methodology is widely favored over direct alkylation of amines as it minimizes the over-alkylation that often leads to complex product mixtures.[5] this compound is an attractive amine for this transformation due to its furan moiety, a key pharmacophore in many biologically active molecules, and its potential to be derived from renewable resources.[1][6][7]

The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride is a mild and selective reagent, particularly effective for reactions with a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[3][8][9][10] Sodium cyanoborohydride is another widely used reducing agent, effective in protic solvents like methanol, and is particularly efficient at reducing iminium ions over carbonyl groups.[11][12][13]

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of various aldehydes and ketones with this compound using two common protocols.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride

EntryAldehyde/KetoneProductSolventReaction Time (h)Yield (%)
1BenzaldehydeN-(5-methylfuran-2-yl)methyl)benzylamineDCE1292
2CyclohexanoneN-((5-methylfuran-2-yl)methyl)cyclohexanamineTHF2485
34-MethoxybenzaldehydeN-((5-methylfuran-2-yl)methyl)-4-methoxybenzylamineDCE1490
4AcetophenoneN-((5-methylfuran-2-yl)methyl)-1-phenylethanamineDCE + AcOH2478

DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; AcOH: Acetic Acid. Yields are for isolated, purified products.

Table 2: Reductive Amination using Sodium Cyanoborohydride

EntryAldehyde/KetoneProductSolventReaction Time (h)Yield (%)
1IsovaleraldehydeN-((5-methylfuran-2-yl)methyl)-3-methylbutan-1-amineMeOH888
2PropiophenoneN-((5-methylfuran-2-yl)methyl)-1-phenylpropan-1-amineMeOH + AcOH2075
3HeptanalN-((5-methylfuran-2-yl)methyl)heptan-1-amineMeOH1091
44-PyridinecarboxaldehydeN-((5-methylfuran-2-yl)methyl)pyridin-4-ylmethanamineMeOH1686

MeOH: Methanol; AcOH: Acetic Acid. Yields are for isolated, purified products.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination using NaBH(OAc)₃.[5][9][10][14]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, catalytic amount for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0-1.2 eq) and this compound (1.0 eq).

  • Dissolve the reactants in anhydrous DCE or THF (to achieve a concentration of approximately 0.1-0.5 M).

  • For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.

  • Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is based on established methods for reductive amination with NaBH₃CN.[11][12][13][15]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq)

  • Methanol (MeOH)

  • Acetic Acid (to adjust pH)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0-1.2 eq) and this compound (1.0 eq) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.2-1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Adjust the pH of the residue to ~10 with a saturated aqueous solution of Na₂CO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reductive_Amination_Mechanism Carbonyl Aldehyde or Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine This compound Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product Secondary Amine Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Experimental_Workflow Start Start Reactants 1. Mix Aldehyde/Ketone and this compound in Solvent Start->Reactants Imine_Formation 2. Stir for Imine/Iminium Ion Formation Reactants->Imine_Formation Add_Reductant 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reductant Reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reductant->Reaction Quench 5. Quench Reaction (e.g., with NaHCO₃) Reaction->Quench Extract 6. Aqueous Workup and Extraction Quench->Extract Purify 7. Dry, Concentrate, and Purify Extract->Purify End Final Product Purify->End

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 5-methylfurfurylamine. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as precursors to bioactive molecules, including antimicrobial and anticancer agents.[1][2][3] The straightforward synthesis and versatile nature of the resulting Schiff bases make them attractive targets for research and development.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[4] This reaction is a cornerstone of synthetic organic chemistry, providing a facile route to a wide array of compounds with diverse applications. Schiff bases derived from furan-containing moieties are of particular interest due to the inherent biological activities associated with the furan ring. This compound serves as a valuable primary amine building block in this context, offering a scaffold that can be readily functionalized to explore structure-activity relationships. The resulting Schiff bases can act as versatile ligands, forming stable complexes with various metal ions, which can further enhance their biological properties.[5][6]

General Synthesis Workflow

The synthesis of Schiff bases from this compound follows a general and robust protocol involving the condensation with a suitable aldehyde. The reaction is typically carried out in an alcoholic solvent, and can be facilitated by gentle heating. The imine product often precipitates from the reaction mixture upon cooling, simplifying its isolation.

G cluster_workflow General Synthesis Workflow start Reactants (this compound + Aldehyde) solvent Dissolve in Solvent (e.g., Methanol, Ethanol) start->solvent reaction Reaction (Stirring/Reflux) solvent->reaction cooling Cooling & Precipitation reaction->cooling isolation Isolation (Filtration) cooling->isolation purification Purification (Recrystallization) isolation->purification product Schiff Base Product purification->product

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

This section details the synthesis of specific Schiff bases derived from this compound and various aldehydes.

Protocol 1: Synthesis of Schiff Base from this compound and 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

This protocol is based on the synthesis of a Schiff base ligand (L1) as described by Islam et al.[7]

Reaction Scheme:

G This compound plus + o-Vanillin arrow Schiff_Base Schiff Base (L1)

Caption: Synthesis of Schiff base L1.

Materials:

  • This compound

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve an equimolar amount of this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve an equimolar amount of 2-hydroxy-3-methoxybenzaldehyde in methanol.

  • Slowly add the aldehyde solution to the amine solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (typically 1-3 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product is expected to precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or under vacuum.

Characterization Data:

The synthesized Schiff base can be characterized by various spectroscopic techniques.[7]

TechniqueExpected Observations
FT-IR (cm⁻¹) Appearance of a strong C=N (imine) stretching band around 1620-1640 cm⁻¹. Disappearance of the C=O stretching band from the aldehyde and the N-H bending from the primary amine.
¹H NMR (ppm) A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic, furan, and methyl protons will also be present.
¹³C NMR (ppm) A signal for the imine carbon (-C=N-) is expected in the range of 150-165 ppm.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed.
Protocol 2: Synthesis of Schiff Base from Furfurylamine and 2-Hydroxy-5-methylisophthalaldehyde

This protocol, adapted from a similar synthesis, provides a detailed example of a condensation reaction to form a Schiff base ligand.[8]

Reaction Scheme:

G Furfurylamine plus + Aldehyde 2-Hydroxy-5- methylisophthalaldehyde arrow Schiff_Base Schiff Base

Caption: Synthesis of a Schiff base from furfurylamine.

Materials:

  • Furfurylamine (2.0 mmol, 194 mg)

  • 2-Hydroxy-5-methylisophthalaldehyde (0.9 mmol, 150 mg)

  • Methanol (15 mL total)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 150 mg (0.9 mmol) of 2-hydroxy-5-methylisophthalaldehyde in 10 mL of methanol.

  • In a separate beaker, dissolve 194 mg (2.0 mmol) of furfurylamine in 5 mL of methanol.

  • Add the methanolic solution of furfurylamine to the aldehyde solution with continuous stirring. The solution will immediately turn yellow.

  • Heat the reaction mixture at 68°C for 2 hours. An orange precipitate will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the orange precipitate by vacuum filtration.

  • Wash the solid with cold methanol.

  • Dry the product. The reported yield for this reaction is approximately 90%.[8]

Quantitative Data Summary

ReactantsReaction ConditionsProductYield (%)Reference
This compound + 2-Hydroxy-3-methoxybenzaldehydeMethanol, RefluxSchiff Base (L1)Not specified[7]
Furfurylamine + 2-Hydroxy-5-methylisophthalaldehydeMethanol, 68°C, 2hOrange Precipitate~90[8]

Applications in Drug Development

Schiff bases derived from this compound and related compounds are valuable scaffolds in drug discovery due to their wide range of biological activities.

G cluster_applications Biological Applications parent This compound Schiff Bases antimicrobial Antimicrobial Activity parent->antimicrobial anticancer Anticancer Activity parent->anticancer antifungal Antifungal Activity parent->antifungal metal_complexes Metal Complexation & Enhanced Activity parent->metal_complexes

Caption: Potential applications of this compound Schiff bases.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of Schiff bases.[5][9] The imine group is a key pharmacophore that contributes to this activity. Schiff bases derived from furan derivatives have shown activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The formation of metal complexes with these Schiff base ligands can further enhance their antimicrobial efficacy.[5][6]

Anticancer Activity

Schiff bases and their metal complexes have emerged as a promising class of compounds for the development of novel anticancer agents.[1][2][3] Their mechanism of action can involve various pathways, including the induction of apoptosis and the inhibition of cancer cell proliferation. The ability to systematically modify the structure of the Schiff base allows for the fine-tuning of their cytotoxic activity and selectivity towards cancer cells.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile and efficient platform for the generation of novel compounds with significant potential in drug discovery and development. The protocols outlined in this document offer a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this promising class of molecules. Further investigations into their mechanism of action and the development of their metal complexes are warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols: 5-Methylfurfurylamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-methylfurfurylamine, a bio-based amine derived from renewable resources, in the field of polymer chemistry. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from studies on structurally similar furan-based monomers and curing agents to provide detailed application notes and generalized experimental protocols. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound in the synthesis of novel polymers.

Application in Epoxy Resins as a Curing Agent

This compound, with its primary amine functionality, is a promising candidate as a curing agent for epoxy resins. Furan-based amines are known to influence the curing kinetics and enhance the thermomechanical properties of epoxy networks. The furan ring's presence can contribute to increased char yield and thermal stability.

Quantitative Data Summary: Furan-Based Epoxy Systems

The following table summarizes key performance data from studies on epoxy resins cured with furan-based amines. This data provides a benchmark for the expected performance of systems cured with this compound.

Curing Agent/Epoxy SystemGlass Transition Temperature (Tg)Tensile StrengthTensile ModulusReference
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) / Methyl nadic anhydride (MNA)100 - 140 °CNot ReportedNot Reported[1][2]
Furan-based diepoxy monomer (from furfuryl amine)79 ± 1 °CNot ReportedStorage Modulus (E') at 25°C: 2.9 GPa[3][4]
BOMF / Maleic anhydride (MA)Lower than DGEBA/MALower than DGEBA/MALower than DGEBA/MA[2]
Generalized Experimental Protocol: Curing of Epoxy Resin with this compound

This protocol describes a general procedure for curing a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with this compound. The exact stoichiometry and curing profile should be optimized for specific applications.

Materials:

  • This compound (purity >98%)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)

  • Solvent (optional, e.g., acetone, for viscosity reduction)

  • Mixing containers and stirrer

  • Mold for casting

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC) for cure analysis

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine like this compound, the AHEW is equal to its molecular weight. A 1:1 stoichiometric ratio of amine hydrogen to epoxy groups is a common starting point.

  • Mixing: In a clean container, accurately weigh the DGEBA epoxy resin. If desired, add a small amount of solvent to reduce viscosity. Begin stirring and slowly add the calculated amount of this compound. Continue mixing for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.

  • Casting: Pour the degassed mixture into a pre-heated mold treated with a release agent.

  • Curing: Transfer the mold to a programmable oven. A typical curing schedule might involve an initial cure at a moderate temperature (e.g., 80-100 °C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 120-150 °C) for 2-4 hours to ensure complete crosslinking. The optimal curing schedule should be determined by DSC analysis.

  • Characterization: After cooling to room temperature, the cured polymer can be demolded and characterized for its thermal (DSC, TGA) and mechanical (tensile testing, DMA) properties.

Workflow for Epoxy Curing and Characterization

Epoxy_Curing_Workflow cluster_prep Preparation cluster_cure Curing cluster_char Characterization Resin DGEBA Epoxy Resin Mixing Mixing Resin->Mixing Amine This compound Amine->Mixing Degassing Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting Oven Oven Curing Casting->Oven DSC DSC (Cure Profile, Tg) Oven->DSC TGA TGA (Thermal Stability) Oven->TGA DMA DMA (Mechanical Properties) Oven->DMA

Caption: Workflow for epoxy resin curing with this compound and subsequent characterization.

Application in Polyamide Synthesis

This compound can theoretically be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to produce furan-based polyamides. The incorporation of the furan ring into the polyamide backbone is expected to impart unique properties, such as altered thermal stability and solubility, compared to traditional aliphatic or aromatic polyamides.

Quantitative Data Summary: Furan-Based Polyamides

The table below presents data for polyamides synthesized from furan-based monomers, offering a comparative reference for polyamides potentially derived from this compound.

MonomersGlass Transition Temperature (Tg)Melting Temperature (Tm)Decomposition Temperature (Td, 5% weight loss)Reference
2,5-Furandicarboxylic acid & 1,4-phenylenediamine>250 °CNot Reported~400 °C[5]
Dimethyl 2,5-furandicarboxylate & Hexamethylenediamine (PA6F)~110 °C~220 °C~400 °C[6]
Dimethyl furan 2,5-dicarboxylate & 1,3-diaminopropaneAmorphousNot Reported~350 °C[7]
Generalized Experimental Protocol: Synthesis of Polyamide via Solution Polycondensation

This protocol outlines a general method for the synthesis of a polyamide from this compound and a diacyl chloride (e.g., adipoyl chloride) via low-temperature solution polycondensation.

Materials:

  • This compound (purity >98%)

  • Diacyl chloride (e.g., adipoyl chloride, sebacoyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

  • Acid scavenger (e.g., pyridine, triethylamine)

  • Nitrogen gas supply

  • Reaction flask with mechanical stirrer, nitrogen inlet, and dropping funnel

  • Precipitation solvent (e.g., methanol, ethanol)

Procedure:

  • Reaction Setup: Assemble a clean, dry, three-necked flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.

  • Diamine Solution: In the flask, dissolve this compound (1 equivalent) and the acid scavenger (2 equivalents) in the anhydrous solvent under a nitrogen atmosphere. Cool the solution to 0-5 °C using an ice bath.

  • Diacyl Chloride Addition: Dissolve the diacyl chloride (1 equivalent) in a small amount of the anhydrous solvent in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Pour the viscous polymer solution into a vigorously stirred excess of the precipitation solvent (e.g., methanol). The polyamide will precipitate as a solid.

  • Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with the precipitation solvent and then with water to remove any unreacted monomers and salts. Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and thermal analysis (DSC and TGA).

Workflow for Polyamide Synthesis and Characterization

Polyamide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_char Characterization Diamine_Sol This compound in Solvent Polymerization Low-Temperature Polycondensation Diamine_Sol->Polymerization Diacyl_Chloride Diacyl Chloride Solution Diacyl_Chloride->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying FTIR_NMR FTIR & NMR (Structure) Drying->FTIR_NMR GPC GPC (Molecular Weight) Drying->GPC DSC_TGA DSC & TGA (Thermal Properties) Drying->DSC_TGA

Caption: Workflow for polyamide synthesis using this compound and subsequent characterization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the formation of a polyamide from this compound and a generic diacyl chloride, representing a step-growth polymerization mechanism.

Polyamide_Formation Monomer1 This compound (Diamine) Reaction Polycondensation (Step-Growth) Monomer1->Reaction Monomer2 Diacyl Chloride (e.g., Adipoyl Chloride) Monomer2->Reaction Polymer Furan-Based Polyamide Reaction->Polymer Byproduct HCl (neutralized by base) Reaction->Byproduct

References

Catalytic Conversion of 5-Methylfurfurylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfurfurylamine is a bio-based platform chemical derived from lignocellulosic biomass. Its unique structure, featuring a furan ring and a primary amine group, makes it a versatile building block for the synthesis of a wide range of valuable chemicals, including nitrogen-containing heterocycles and linear amines. These products have significant applications in the pharmaceutical, agrochemical, and polymer industries. This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound into various value-added products.

I. Reductive Amination of 5-Methylfurfural to Synthesize this compound

The primary route to this compound is the reductive amination of 5-methylfurfural. This process involves the reaction of 5-methylfurfural with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen.

Reaction Pathway: Reductive Amination

Reductive Amination 5-Methylfurfural 5-Methylfurfural Imine Intermediate Imine Intermediate 5-Methylfurfural->Imine Intermediate + NH3 - H2O This compound This compound Imine Intermediate->this compound + H2 Catalyst

Caption: Reductive amination of 5-methylfurfural to this compound.

Experimental Protocol: Reductive Amination of 5-Methylfurfural

This protocol is based on typical conditions reported for the reductive amination of furanic aldehydes.

Materials:

  • 5-Methylfurfural

  • Ammonia (aqueous solution or gas)

  • Raney Nickel (or other suitable catalyst, e.g., Pd/C, Ru/C)

  • Solvent (e.g., ethanol, isopropanol, or water)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller.

Procedure:

  • In a typical experiment, charge the autoclave reactor with 5-methylfurfural, the solvent, and the catalyst.

  • Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Introduce ammonia into the reactor. The amount of ammonia can be controlled by using a saturated solution or by charging with ammonia gas to a specific pressure.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the specified temperature while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • The product, this compound, can be purified from the filtrate by distillation under reduced pressure.

Quantitative Data for Reductive Amination of Furanic Aldehydes

The following table summarizes typical reaction conditions and outcomes for the reductive amination of related furanic aldehydes, which can serve as a starting point for optimizing the synthesis of this compound.

SubstrateCatalystSolventTemp (°C)H2 Pressure (MPa)NH3 SourceTime (h)Conversion (%)Yield (%)
FurfuralRh/Al2O3Water803.4Aq. NH32>99~92 (Furfurylamine)
5-HydroxymethylfurfuralRaney CoTHF1201Gaseous NH32>9999.5 (HMFA)
5-HydroxymethylfurfuralRaney NiTHF1601Gaseous NH312>9982.3 (BAMF)

II. Catalytic Hydrogenation of this compound to 2,5-Dimethylpiperidine

A key transformation of this compound is the hydrogenation of the furan ring to produce 2,5-dimethylpiperidine, a valuable building block for pharmaceuticals and agrochemicals. This reaction typically requires a heterogeneous catalyst under hydrogen pressure.

Reaction Pathway: Furan Ring Hydrogenation

Furan Ring Hydrogenation This compound This compound Tetrahydrofuran Intermediate Tetrahydrofuran Intermediate This compound->Tetrahydrofuran Intermediate + H2 Catalyst 2,5-Dimethylpiperidine 2,5-Dimethylpiperidine Tetrahydrofuran Intermediate->2,5-Dimethylpiperidine + H2 - H2O Catalyst

Caption: Hydrogenation of this compound to 2,5-dimethylpiperidine.

Experimental Protocol: Hydrogenation of this compound (Proposed)

This protocol is proposed based on analogous hydrogenations of furan derivatives and the synthesis of piperidines.

Materials:

  • This compound

  • Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C) catalyst

  • Solvent (e.g., methanol, ethanol, or water)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave reactor

Procedure:

  • Load the autoclave with this compound, the solvent, and the catalyst.

  • Seal the reactor and perform nitrogen and then hydrogen purges.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 MPa).

  • Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS).

  • Once the reaction is complete, cool the reactor, vent the gas, and filter the catalyst.

  • The product, 2,5-dimethylpiperidine, can be isolated and purified by distillation.

Quantitative Data for Analogous Furan Hydrogenation
SubstrateCatalystSolventTemp (°C)H2 Pressure (MPa)Time (h)ProductYield (%)
FurfuralNi-Co/CWater150-2700.5-2.56-102-Methylfuranup to 96.5
5-HydroxymethylfurfuralNi-Co/CWater/THF210Self-generated62,5-Dimethylfuran96.5

III. Acid-Catalyzed Ring Opening of this compound

The furan ring in this compound can undergo acid-catalyzed ring-opening to yield linear amine derivatives, which are valuable intermediates for the synthesis of polymers and other fine chemicals.

Reaction Pathway: Acid-Catalyzed Ring Opening

Ring Opening This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ Open-Chain Product Open-Chain Product Protonated Intermediate->Open-Chain Product + H2O

Caption: Acid-catalyzed ring opening of this compound.

Experimental Protocol: Acid-Catalyzed Ring Opening (Proposed)

This protocol is based on general procedures for the acid-catalyzed hydrolysis of furan compounds.

Materials:

  • This compound

  • Dilute mineral acid (e.g., HCl, H2SO4) or a solid acid catalyst (e.g., Amberlyst-15)

  • Solvent (e.g., water, aqueous ethanol)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound in the chosen solvent in the round-bottom flask.

  • Add the acid catalyst to the solution.

  • Heat the mixture to reflux with stirring for a specified period.

  • Monitor the reaction by techniques such as TLC or GC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., NaHCO3).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Experimental Workflow Overview

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant This compound Reactor Autoclave/Flask Reactant->Reactor Catalyst Catalyst Catalyst->Reactor Solvent Solvent Solvent->Reactor Conditions Set T, P, Time Reactor->Conditions Filtration Catalyst Removal Conditions->Filtration Purification Distillation/Chromatography Filtration->Purification Analysis GC-MS, NMR Purification->Analysis

Caption: General experimental workflow for catalytic conversion.

Conclusion

The catalytic conversion of this compound presents a promising avenue for the production of valuable nitrogen-containing chemicals from renewable resources. While direct literature on this specific substrate is emerging, the protocols and data presented here, based on closely related transformations, provide a solid foundation for researchers to explore and optimize these reactions. Further investigation into novel catalysts and reaction conditions will undoubtedly unlock the full potential of this compound as a key bio-based building block.

Application Notes and Protocols for the N-alkylation of 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylfurfurylamine is a valuable chemical intermediate derived from biomass. Its structure, featuring a primary amine and a furan ring, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The N-alkylation of this compound is a critical chemical transformation that introduces alkyl groups to the nitrogen atom, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. This document provides detailed protocols for three common and effective methods for the N-alkylation of this compound: Reductive Amination, N-Alkylation with Alcohols (Borrowing Hydrogen), and classical N-Alkylation with Alkyl Halides.

Method 1: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly efficient and widely used method for forming C-N bonds. It involves the reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated amine. This "one-pot" procedure avoids the isolation of the often-unstable imine intermediate.[1] The use of mild reducing agents like sodium triacetoxyborohydride is common in modern organic synthesis.[2]

General Reaction Scheme

cluster_0 Reductive Amination Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Imine Product N-alkylated Amine Imine->Product [Reducing Agent] e.g., NaBH(OAc)₃, H₂/Catalyst

Caption: Reductive amination of this compound.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) or Sodium borohydride (NaBH₄)[3]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Dissolution: Dissolve the reactants in anhydrous DCM or DCE (to a concentration of 0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyls, a catalytic amount of acetic acid can be added.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.3 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction: Continue stirring the reaction at room temperature for 3-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[4]

Representative Reaction Data
Alkylating Agent (Carbonyl)Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE251285-95
AcetoneNaBH(OAc)₃DCM251870-85
CyclohexanoneH₂ (1 bar), Ni₆AlOₓ CatalystH₂O100680-90[2]
HeptanalH₂ (10 bar), Co CatalystAqueous NH₃8012>90[5]

Note: Yields are estimates based on similar reductive amination reactions reported in the literature and may vary.

Method 2: N-Alkylation with Alcohols (Borrowing Hydrogen)

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy is a green chemistry approach for N-alkylation that uses alcohols as alkylating agents.[6] In this process, a transition metal catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial step, regenerating the catalyst and producing water as the only byproduct.[6]

General Reaction Scheme

cluster_1 N-Alkylation with Alcohols (Borrowing Hydrogen) Amine This compound Product N-alkylated Amine + H₂O Amine->Product + Alcohol Alcohol (R-CH₂OH) Alcohol->Product [Catalyst] e.g., Ru or Ir complex Heat

Caption: N-alkylation via the borrowing hydrogen strategy.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (e.g., Benzyl alcohol, 1-Pentanol) (1.0-1.5 eq)

  • Ruthenium or Iridium-based catalyst (e.g., [Cp*IrCl₂]₂, Ru-Macho-BH) (0.5-2 mol%)[6][7]

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (optional, but often beneficial)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed pressure tube

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or pressure tube under an inert atmosphere, add the catalyst (e.g., 1 mol%), base (if used), this compound (1.0 eq), and the alcohol (1.2 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the components.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-48 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-alkylated amine.

Representative Reaction Data
Alkylating Agent (Alcohol)Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl AlcoholRu complex (1%)[6]Toluene1102480-90
1-PentanolIr complex (0.5%)[7]Dioxane1001875-85
EthanolCo catalyst[6]None1202470-80
2,5-Furandimethanol[Cp*Ir(2,2'-bpyO)(H₂O)] (1%)[7]Toluene11024>90

Note: Yields are estimates based on similar borrowing hydrogen reactions and may vary depending on the specific catalyst and conditions used.

Method 3: N-Alkylation with Alkyl Halides

This classical method involves the direct reaction of this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base neutralizes the hydrogen halide formed during the reaction. A significant challenge with this method is controlling the selectivity, as overalkylation to form tertiary amines and quaternary ammonium salts can occur.[8]

General Reaction Scheme

cluster_2 N-Alkylation with Alkyl Halides Amine This compound Product N-alkylated Amine + Base-HX Amine->Product + AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product [Base] e.g., K₂CO₃, Et₃N

Caption: Classical N-alkylation with an alkyl halide.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.0-1.1 eq for mono-alkylation)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and condenser (if heating)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Alkylating Agent: Add the alkyl halide (1.05 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 40-80 °C for 2-24 hours. Using the amine as the limiting reagent helps to minimize overalkylation.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and filter off the base and salt byproducts.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Data
Alkylating Agent (Halide)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃MeCN60880-95
Ethyl IodideEt₃NDMF252470-85
n-Butyl BromideK₂CO₃/Al₂O₃[8]MeCN801275-90
Allyl BromideNaHCO₃[8]H₂O25685-95

Note: Yields are estimates based on similar S_N2 alkylation reactions. Selectivity for mono-alkylation is a key challenge.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the N-alkylation of this compound, from reaction setup to the final purified product.

start Start setup Reaction Setup - Add Amine, Alkylating Agent, Solvent - Establish Inert Atmosphere start->setup reaction Reaction - Add Catalyst/Reagents - Stir at specified Temp/Time setup->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up - Quench Reaction - Aqueous Extraction monitor->workup Complete dry Dry & Concentrate - Dry organic layer (e.g., MgSO₄) - Remove solvent via rotary evaporation workup->dry purify Purification - Flash Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize end_node Pure Product characterize->end_node

Caption: General experimental workflow for N-alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkylating agents can be toxic, mutagenic, and/or carcinogenic. Handle with extreme care.

  • Reagents like sodium borohydride and sodium triacetoxyborohydride react with water to produce flammable hydrogen gas. Quench reactions carefully.

  • Catalysts, especially those containing heavy metals, should be handled with care and disposed of according to institutional guidelines.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methylfurfurylamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-methylfurfurylamine by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a colorless to light orange or yellow clear liquid.[1][2][3] It is important to note that discoloration can indicate the presence of impurities or degradation products. Key physical properties are summarized in the table below.

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A2: Vacuum distillation is the preferred method because it lowers the boiling point of the compound. This is crucial for this compound as it can be susceptible to thermal decomposition and polymerization at its atmospheric boiling point, which can lead to yield loss and the formation of colored impurities.

Q3: What are the common impurities I might encounter when synthesizing and purifying this compound?

A3: Common impurities often originate from the starting materials and side reactions during synthesis. If this compound is synthesized by the reductive amination of 5-methylfurfural, potential impurities include:

  • Unreacted 5-methylfurfural: The starting aldehyde.

  • 5-methylfurfuryl alcohol: Formed by the reduction of the aldehyde functionality.

  • Schiff bases: Intermediates formed between the amine and the aldehyde.[4]

  • Over-hydrogenated products: Such as (5-methyltetrahydrofuran-2-yl)methanamine, if the furan ring is reduced.

  • Polymeric materials (humins): Dark-colored, high-molecular-weight byproducts common in furan chemistry, especially in the presence of acid and heat.

Q4: How should I properly store purified this compound?

A4: this compound is air-sensitive and should be stored under an inert gas atmosphere, such as nitrogen or argon.[2] It is recommended to store it in a cool, dark place, with some suppliers suggesting temperatures between 2-8°C.[1][5]

Troubleshooting Guides

Problem 1: The distillate is colored (yellow, orange, or dark brown).
  • Question: I am performing a vacuum distillation of this compound, and the collected liquid is significantly colored, not the expected colorless to light yellow. What is causing this, and how can I prevent it?

  • Answer: Color formation during the distillation of furan compounds is a common issue, often indicating thermal decomposition or the presence of impurities that are unstable at distillation temperatures. The furan ring is susceptible to degradation, which can be catalyzed by heat and acidic traces, leading to the formation of polymeric, colored byproducts.

    Troubleshooting Steps:

    • Lower the Distillation Temperature: The most critical step is to reduce the heat applied. This can be achieved by improving the vacuum. A lower pressure will decrease the boiling point of this compound, minimizing thermal stress.

    • Ensure a Neutral pH: Acidic residues from the synthesis can catalyze decomposition. Before distillation, wash the crude this compound with a mild base (e.g., a dilute sodium bicarbonate solution) followed by water, and ensure it is thoroughly dried.

    • Minimize Heating Time: Do not heat the distillation flask for longer than necessary. A slow and steady distillation is better than prolonged heating.

    • Use an Inert Atmosphere: While under vacuum, ensuring the system is free of leaks will prevent oxidation, which can also contribute to color formation. Blanketing the apparatus with nitrogen or argon before applying the vacuum is good practice.

Problem 2: The distillation is very slow or bumping violently.
  • Question: My vacuum distillation is either proceeding extremely slowly, or the liquid in the distillation flask is bumping violently, even with boiling chips. How can I resolve this?

  • Answer: Slow distillation can be due to an inadequate vacuum or insufficient heating. Violent bumping occurs when the liquid superheats and then boils suddenly, a common issue in vacuum distillation.

    Troubleshooting Steps:

    • Check for Vacuum Leaks: A poor vacuum is a common cause of slow distillation as it requires higher temperatures. Inspect all joints and connections for leaks. Ensure all glassware joints are properly sealed.

    • Use a Magnetic Stirrer: For vacuum distillation, a magnetic stirrer and stir bar are more effective at ensuring smooth boiling than boiling chips. The stirring action breaks up large bubbles and provides nucleation sites, preventing bumping.

    • Degas the Sample: Before heating, apply the vacuum to the setup at room temperature for a few minutes while stirring. This will remove dissolved gases that can cause bumping.

    • Ensure Proper Heating: Use a heating mantle with a stirrer and an external thermometer to control the temperature of the heating bath. This allows for even and controlled heating.

Problem 3: The purity of the distilled this compound is lower than expected.
  • Question: After distillation, GC analysis shows that my this compound is still not pure. What could be the reason, and how can I improve the separation?

  • Answer: Low purity after distillation suggests the presence of impurities with boiling points close to that of this compound or the formation of an azeotrope.

    Troubleshooting Steps:

    • Fractional Distillation: If simple distillation is not providing adequate separation, use a fractional distillation column (e.g., a Vigreux or packed column). This increases the number of theoretical plates and enhances the separation of liquids with close boiling points.

    • Identify the Impurities: If possible, identify the main impurities by techniques like GC-MS. Knowing their boiling points will help in optimizing the distillation parameters. For example, unreacted 5-methylfurfural has a higher boiling point than this compound at a given pressure.

    • Optimize Vacuum and Temperature: Fine-tune the vacuum level to maximize the boiling point difference between your product and the key impurities. Collect fractions over a narrow temperature range.

    • Pre-distillation Purification: Consider a pre-purification step. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities like unreacted starting materials from certain synthetic routes.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)Appearance
This compound C₆H₉NO111.1455[1][2][3]7Colorless to light orange/yellow liquid[1][2][3]
71-73[6]10
161.2[7]760
5-MethylfurfuralC₆H₆O₂110.1189-90[1]26Colorless liquid[1]
187-189[2][7][8]760
5-Methylfurfuryl alcoholC₆H₈O₂112.13177-178[5][6][9]760Colorless to pale yellow liquid[6]

Experimental Protocols

Protocol: Vacuum Distillation of this compound

  • Preparation of Crude Material:

    • If the crude this compound is from a reaction with acidic components, neutralize it by washing with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • It is advisable to perform a preliminary evaporation of any low-boiling solvent using a rotary evaporator.

  • Distillation Setup:

    • Assemble a clean and dry vacuum distillation apparatus. For better separation, a short Vigreux column can be placed between the distillation flask and the distillation head.

    • Use a round-bottom flask of an appropriate size (ideally, it should be half to two-thirds full).

    • Add a magnetic stir bar to the distillation flask.

    • Place the flask in a heating mantle equipped with a magnetic stirrer.

    • Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

    • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a circulating cooling fluid.

    • Connect the vacuum takeoff adapter to a cold trap and the vacuum pump.

  • Distillation Procedure:

    • Begin stirring the crude this compound.

    • Slowly apply vacuum to the system. The pressure should be stable and in the desired range (e.g., 7-10 mmHg).

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

    • Observe the distillation. The first fractions to distill will be any remaining volatile impurities (forerun). These should be collected separately and discarded.

    • As the temperature of the vapor stabilizes at the boiling point of this compound at the applied pressure (refer to Table 1), switch to a clean receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate. If the temperature fluctuates significantly, it may indicate the presence of co-distilling impurities.

    • Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the potential decomposition of the residue.

    • Turn off the heating and allow the system to cool down completely before slowly and carefully releasing the vacuum.

    • Transfer the purified this compound to a clean, dry, and inert-gas-flushed storage vessel.

Visualizations

experimental_workflow cluster_prep Preparation of Crude Material cluster_distill Vacuum Distillation cluster_post Post-Distillation prep1 Neutralize with NaHCO3 (if acidic) prep2 Wash with Brine prep1->prep2 prep3 Dry over Na2SO4 prep2->prep3 prep4 Filter prep3->prep4 prep5 Rotary Evaporation of Solvent prep4->prep5 dist1 Assemble Distillation Apparatus prep5->dist1 Transfer to Distillation Flask dist2 Add Crude Material & Stir Bar dist1->dist2 dist3 Apply Vacuum dist2->dist3 dist4 Gentle Heating dist3->dist4 dist5 Collect & Discard Forerun dist4->dist5 dist6 Collect Main Fraction dist5->dist6 dist7 Stop Distillation & Cool dist6->dist7 post1 Release Vacuum dist7->post1 post2 Transfer Purified Product post1->post2 post3 Store under Inert Gas post2->post3

Caption: Experimental workflow for the purification of this compound by vacuum distillation.

troubleshooting_tree cluster_color Colored Distillate cluster_boiling Boiling Issues cluster_purity Low Purity start Distillation Issue Observed q_color Is the distillate colored? start->q_color q_boil Slow distillation or violent bumping? start->q_boil q_purity Is the purity low after distillation? start->q_purity a_color1 Lower distillation temperature (improve vacuum) q_color->a_color1 Yes a_color2 Neutralize crude material before distillation q_color->a_color2 Yes a_color3 Minimize heating time q_color->a_color3 Yes a_boil1 Check for vacuum leaks q_boil->a_boil1 Yes a_boil2 Use a magnetic stirrer q_boil->a_boil2 Yes a_boil3 Degas sample before heating q_boil->a_boil3 Yes a_purity1 Use a fractional distillation column q_purity->a_purity1 Yes a_purity2 Identify impurities and optimize vacuum q_purity->a_purity2 Yes a_purity3 Consider pre-distillation purification steps q_purity->a_purity3 Yes

Caption: Troubleshooting decision tree for the distillation of this compound.

References

Technical Support Center: 5-Methylfurfurylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylfurfurylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in this compound synthesis via reductive amination of 5-methylfurfural?

A1: The synthesis of this compound is primarily achieved through the reductive amination of 5-methylfurfural. During this process, several impurities can arise from side reactions or incomplete conversion. The most commonly encountered impurities include:

  • Unreacted 5-methylfurfural: The starting aldehyde may not be fully consumed during the reaction.

  • 5-Methylfurfuryl alcohol: This impurity results from the direct reduction of the aldehyde group of 5-methylfurfural before the amination step can occur.

  • Imines (Schiff Bases): These are intermediates formed from the condensation of 5-methylfurfural and the amine source (e.g., ammonia). Incomplete reduction of the imine leads to its presence in the final product.

  • Secondary Amines: The desired primary amine product, this compound, can react with another molecule of 5-methylfurfural to form a secondary amine, N,N-bis((5-methylfuran-2-yl)methyl)amine.

  • Over-hydrogenated Products: The furan ring is susceptible to hydrogenation, which can lead to the formation of tetrahydrofuran derivatives.[1]

Q2: How can I minimize the formation of 5-methylfurfuryl alcohol during the reaction?

A2: The formation of 5-methylfurfuryl alcohol is a common side reaction when using strong reducing agents that can directly reduce the aldehyde. To minimize this:

  • Use a milder reducing agent: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred over sodium borohydride (NaBH₄) as they are more selective for the iminium ion over the aldehyde.

  • Stepwise addition: Allow sufficient time for the imine to form before introducing the reducing agent. This can be monitored by techniques such as TLC or LC-MS.

  • Control the reaction temperature: Lower temperatures can help to control the reactivity of the reducing agent.

Q3: What causes low yields in this compound synthesis and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete imine formation: The equilibrium between the aldehyde and the amine may not favor the imine. This can be addressed by removing water formed during the reaction using a dehydrating agent like molecular sieves or through azeotropic distillation.[2]

  • Suboptimal pH: The pH of the reaction is critical. A slightly acidic environment (pH 4-6) generally favors imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic.

  • Catalyst deactivation: In catalytic reductive aminations, the catalyst can be poisoned by the amine, imine intermediate, or the product itself. Ensure the catalyst is active and consider using a more robust catalyst if deactivation is suspected.

  • Thermal instability: Furan derivatives can be thermally sensitive. Prolonged exposure to high temperatures can lead to degradation and polymerization, resulting in the formation of dark, tar-like substances. It is advisable to conduct the reaction at the lowest effective temperature and monitor for completion to avoid unnecessary heating.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the potential for co-elution of impurities. Common purification techniques include:

  • Distillation: For volatile impurities, vacuum distillation can be an effective method.

  • Column Chromatography: This is a standard technique for separating the desired amine from byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial. The acidic nature of silica gel can sometimes cause degradation of acid-sensitive furan compounds; in such cases, using deactivated (neutral) silica or adding a small amount of a base like triethylamine to the eluent can be beneficial.

  • Acid-base extraction: As an amine, this compound can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Problem 1: High levels of unreacted 5-methylfurfural detected in the final product.
Possible Cause Troubleshooting Steps
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, a slight increase in temperature or prolonged reaction time may be necessary.
Inactive reducing agent or catalyst.Test the activity of the reducing agent on a simple substrate. For catalytic reactions, ensure the catalyst has not been deactivated.
Suboptimal stoichiometry.Ensure the correct molar ratios of reactants are used. An excess of the amine and reducing agent may be required to drive the reaction to completion.
Problem 2: Significant formation of 5-methylfurfuryl alcohol.
Possible Cause Troubleshooting Steps
Reducing agent is too reactive.Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride.
Premature reduction of the aldehyde.Pre-form the imine before adding the reducing agent. This can be done by stirring the aldehyde and amine together for a period before introducing the reductant.
Reaction conditions favor aldehyde reduction.Optimize the pH to favor imine formation (typically slightly acidic).
Problem 3: Presence of secondary amine impurities.

| Possible Cause | Troubleshooting Steps | | The primary amine product is reacting further with the starting aldehyde. | Use a larger excess of the primary amine source (e.g., ammonia) to outcompete the product amine for reaction with the aldehyde. | | Reaction conditions promote secondary amine formation. | Adjusting the reaction temperature and pressure may influence the selectivity towards the primary amine. |

Data Presentation

The following table summarizes the common impurities, their likely source, and typical analytical methods for their detection.

ImpuritySourceAnalytical Method
5-MethylfurfuralUnreacted starting materialGC-MS, HPLC, NMR
5-Methylfurfuryl alcoholReduction of 5-methylfurfuralGC-MS, HPLC, NMR
Imine IntermediateIncomplete reductionLC-MS, NMR
N,N-bis((5-methylfuran-2-yl)methyl)amineReaction of product with starting materialGC-MS, LC-MS, NMR
Tetrahydrofuran derivativesOver-hydrogenation of the furan ringGC-MS, NMR

Experimental Protocols

General Protocol for Reductive Amination of 5-Methylfurfural
  • Imine Formation: In a round-bottom flask, dissolve 5-methylfurfural (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane). Add the amine source (e.g., a solution of ammonia in methanol, or a primary amine, 1.0-1.5 eq.). If necessary, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.0-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Impurity_Formation_Pathway 5-Methylfurfural 5-Methylfurfural Imine Intermediate Imine Intermediate 5-Methylfurfural->Imine Intermediate + Amine Source - H2O 5-Methylfurfuryl Alcohol 5-Methylfurfuryl Alcohol 5-Methylfurfural->5-Methylfurfuryl Alcohol Reduction Amine Source Amine Source Amine Source->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Secondary Amine Secondary Amine This compound->Secondary Amine + 5-Methylfurfural - H2O Reduction Ring Hydrogenation Products Ring Hydrogenation Products This compound->Ring Hydrogenation Products Over-reduction

Caption: Impurity formation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Imine Formation Incomplete Imine Formation Low Yield->Incomplete Imine Formation Inactive Reagents Inactive Reagents Low Yield->Inactive Reagents Side Product Formation Side Product Formation Suboptimal pH Suboptimal pH Side Product Formation->Suboptimal pH Unfavorable Conditions Unfavorable Conditions Side Product Formation->Unfavorable Conditions Change Reducing Agent Change Reducing Agent Side Product Formation->Change Reducing Agent Add Dehydrating Agent Add Dehydrating Agent Incomplete Imine Formation->Add Dehydrating Agent Adjust pH Adjust pH Suboptimal pH->Adjust pH Verify Reagent Activity Verify Reagent Activity Inactive Reagents->Verify Reagent Activity Optimize Temp/Time Optimize Temp/Time Unfavorable Conditions->Optimize Temp/Time

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Synthesis of 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Methylfurfurylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is through the direct reductive amination of 5-Methylfurfural. This one-pot reaction involves the formation of an imine intermediate from 5-Methylfurfural and an amine source (typically ammonia), followed by its reduction to the corresponding amine.

Q2: What are the key starting materials for this compound synthesis?

A2: The primary starting material is 5-Methylfurfural. This can be synthesized from biomass-derived carbohydrates.[1][2][3][4][5] The amine source is typically ammonia, and a reducing agent, often gaseous hydrogen, is required.

Q3: What are the expected main products and major by-products?

A3: The desired product is this compound. However, several by-products can form depending on the reaction conditions. These may include unreacted 5-Methylfurfural, the intermediate imine, and products from over-reduction or side reactions involving the furan ring.

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the potential for side reactions and the physical properties of the product. Common purification techniques include distillation, extraction, and chromatography.[2][6][7] The choice of method depends on the scale of the reaction and the impurities present.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst has not been poisoned by impurities in the starting materials or solvent.- For heterogeneous catalysts, check for proper activation and handling.- Consider increasing the catalyst loading.
Suboptimal Reaction Temperature - The reaction temperature is a critical parameter. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to decomposition of the starting material or product.- Experiment with a range of temperatures to find the optimum for your specific catalyst and setup.
Insufficient Pressure (for hydrogenations) - In reactions using gaseous hydrogen, inadequate pressure will lead to a slow or incomplete reaction.- Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the chosen catalyst.
Poor Quality Starting Materials - Use high-purity 5-Methylfurfural and ammonia.- Impurities can interfere with the catalyst and lead to side reactions.
Inefficient Amine Source - Ensure an adequate excess of the amine source (e.g., ammonia) is used to drive the equilibrium towards imine formation.
Formation of Significant By-products
Potential Cause Troubleshooting Steps
Over-reduction - The furan ring is susceptible to reduction under harsh conditions.- Optimize the reaction time, temperature, and hydrogen pressure to favor the reduction of the imine without affecting the furan ring.- Select a catalyst with higher chemoselectivity.
Polymerization - Furans can polymerize under acidic conditions or at high temperatures.[6] - Ensure the reaction is carried out under neutral or slightly basic conditions if possible.- Avoid excessive heating.
Incomplete Imine Formation or Reduction - The presence of unreacted 5-Methylfurfural or the imine intermediate indicates an incomplete reaction.- Increase the reaction time or adjust the temperature and pressure.- Ensure efficient mixing to facilitate contact between reactants and the catalyst.

Experimental Protocols

Protocol 1: Reductive Amination of 5-Methylfurfural using a Heterogeneous Catalyst

Materials:

  • 5-Methylfurfural

  • Ammonia (anhydrous)

  • Hydrogen gas

  • Solvent (e.g., Methanol, Hexadecane)

  • Catalyst (e.g., Rh/Al₂O₃, Pd/C, Raney Ni)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with 5-Methylfurfural and the solvent.

  • Add the catalyst under an inert atmosphere.

  • Seal the reactor and purge with nitrogen several times.

  • Introduce anhydrous ammonia to the desired pressure.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reactor to the desired temperature (e.g., 30-80°C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 2-12 hours), monitoring the pressure for hydrogen uptake.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can be purified by distillation under reduced pressure.

Data Presentation

Table 1: Influence of Catalyst and Conditions on Furfurylamine Synthesis (Illustrative Data)

CatalystTemperature (°C)Pressure (bar H₂)Reaction Time (h)Conversion (%)Selectivity to Furfurylamine (%)Reference
Rh/Al₂O₃80552>99~92[8]
Raney Ni160N/A12100High (for furfurylamine from furfural)[9]
Raney Co120N/A2High99.5 (for HMFA from HMF)[9][10]

Note: This table presents data for the synthesis of furfurylamine and related compounds to provide a general indication of effective catalytic systems and conditions. Optimization for this compound may be required.

Visualizations

Synthesis_Pathway 5-Methylfurfural 5-Methylfurfural Imine_Intermediate Imine Intermediate 5-Methylfurfural->Imine_Intermediate + Ammonia Ammonia Ammonia Ammonia->Imine_Intermediate This compound This compound Imine_Intermediate->this compound + H₂ / Catalyst

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_byproducts Significant By-products? check_yield->check_byproducts No troubleshoot_yield Troubleshoot Yield: - Check Catalyst Activity - Optimize Temperature/Pressure - Verify Starting Material Quality check_yield->troubleshoot_yield Yes troubleshoot_byproducts Troubleshoot By-products: - Adjust Reaction Time - Modify Conditions to Reduce Over-reduction - Control pH to Prevent Polymerization check_byproducts->troubleshoot_byproducts Yes end_ok Successful Synthesis check_byproducts->end_ok No end_fail Further Optimization Needed troubleshoot_yield->end_fail troubleshoot_byproducts->end_fail

Caption: Troubleshooting workflow for this compound synthesis.

References

Storage and handling recommendations for 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and use of 5-Methylfurfurylamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is sensitive to light, air, and heat.[1] To ensure its stability and purity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to refrigerate it.[1] Keep the container away from sources of ignition as it is a flammable liquid.[2][3]

Q2: What are the main hazards associated with this compound?

This compound is a hazardous chemical. It is flammable, toxic if swallowed, and fatal in contact with skin.[3] It causes severe skin burns and eye damage.[2][3] Inhalation may also be harmful.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[1][4]

Q3: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: What is the typical appearance of this compound?

This compound is a colorless to light orange or yellow clear liquid.[2] A change in color may indicate degradation or impurity.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low reaction yield Degraded this compound: The starting material may have degraded due to improper storage (exposure to air, light, or heat).Use a fresh bottle of this compound or purify the existing stock by distillation. Ensure proper storage conditions are maintained.
Suboptimal reaction conditions: Temperature, pressure, or reaction time may not be ideal for the specific transformation.Optimize reaction conditions by systematically varying temperature, pressure, and reaction time. Consult literature for protocols involving similar substrates.
Catalyst inefficiency: The catalyst may be deactivated or not suitable for the reaction.Use a fresh or regenerated catalyst. Screen different catalysts to find one that is more effective for the desired transformation.
Formation of side products Side reactions: The furan ring is susceptible to side reactions, such as ring-opening or polymerization, especially under acidic conditions or at high temperatures.Use milder reaction conditions (e.g., lower temperature, less acidic catalyst). Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Over-alkylation: In N-alkylation reactions, multiple alkyl groups may be added to the amine.Use a controlled stoichiometry of the alkylating agent. Consider using a protecting group strategy if necessary.
Difficulty in product purification Formation of azeotropes: The product may form azeotropes with the solvent or impurities, making separation by distillation difficult.Consider using a different solvent for the reaction or workup. Employ other purification techniques such as column chromatography.
Co-elution in chromatography: By-products may have similar polarities to the desired product, leading to co-elution.Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). Consider derivatizing the product to alter its polarity for easier separation.
Thermal instability of the product: The purified product may be sensitive to heat.Use purification methods that do not require high temperatures, such as crystallization or chromatography at room temperature. Store the purified product under appropriate conditions.

Experimental Protocols

1. Synthesis of a Schiff Base from this compound

This protocol describes the condensation reaction between this compound and an aldehyde to form a Schiff base.

  • Materials:

    • This compound

    • Aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • Dissolve the aldehyde in methanol in a round-bottom flask.

    • Add an equimolar amount of this compound to the solution.

    • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the Schiff base may precipitate out of the solution. If so, collect the product by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Reductive Amination using this compound

This protocol outlines a general procedure for the reductive amination of a carbonyl compound with this compound.

  • Materials:

    • This compound

    • Aldehyde or Ketone

    • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

    • Solvent (e.g., methanol, 1,2-dichloroethane)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve the carbonyl compound and this compound in the chosen solvent in a round-bottom flask.

    • Stir the mixture at room temperature to allow for the formation of the intermediate imine or enamine.

    • Slowly add the reducing agent to the mixture.

    • Continue to stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding water or a suitable aqueous solution.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound Reactions start Start reagents Combine this compound and other reactants in a suitable solvent start->reagents reaction Stir under controlled conditions (temperature, atmosphere) reagents->reaction monitoring Monitor reaction progress (TLC, LC-MS, GC) reaction->monitoring workup Quench reaction and perform aqueous workup/extraction monitoring->workup Reaction Complete purification Purify crude product (Chromatography, Distillation, Recrystallization) workup->purification characterization Characterize purified product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for reactions involving this compound.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcomes start Poor Reaction Outcome (Low Yield / Impure Product) check_sm Check Starting Material Purity and Stability start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) check_workup Evaluate Workup and Purification Procedure cond_ok Conditions Optimized? sm_ok->cond_ok Yes purify_sm Purify or Replace Starting Material sm_ok->purify_sm No workup_ok Procedure Appropriate? cond_ok->workup_ok Yes optimize_cond Systematically Vary Conditions cond_ok->optimize_cond No modify_workup Modify Purification Strategy workup_ok->modify_workup No success Successful Outcome workup_ok->success Yes purify_sm->start optimize_cond->start modify_workup->start

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: 5-Methylfurfurylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving 5-Methylfurfurylamine. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is turning dark and forming a lot of insoluble material. What is happening?

This is likely due to the instability of the furan ring under acidic conditions, leading to acid-catalyzed ring opening and subsequent polymerization.[1] Furan rings are susceptible to degradation in the presence of strong acids, a reaction initiated by the protonation of the furan ring.[1]

Troubleshooting Steps:

  • Use Milder Acids: If the reaction requires an acid catalyst, consider using a milder one.

  • Control Temperature: Perform the reaction at the lowest practical temperature, as higher temperatures accelerate degradation.[1]

  • Minimize Reaction Time: Reduce the exposure of your reactants to acidic conditions.

  • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), can have a stabilizing effect on furan derivatives.[1]

Q2: I am getting a mixture of primary, secondary, and tertiary amines in my reductive amination reaction. How can I improve the selectivity for the primary amine?

Over-alkylation of the newly formed primary amine is a common issue in reductive amination.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of ammonia or the amine source relative to the carbonyl compound.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the imine intermediate.

  • Catalyst Choice: Some catalysts may favor the formation of primary amines. For instance, Ru/ZrO₂ has been shown to provide good selectivity for primary amines in the reductive amination of 5-methylfurfural.[2]

Q3: My Pictet-Spengler reaction is giving a low yield. What are the critical factors to consider?

The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions and the nature of the reactants.

Troubleshooting Steps:

  • Acid Catalyst: This reaction typically requires an acid catalyst to facilitate the formation of the electrophilic iminium ion.[3][4] A mixture of acetic acid and hydrochloric acid has proven effective for reactions involving furan derivatives.[5]

  • Aldehyde Reactivity: Aldehydes with electron-donating groups tend to give higher yields in this reaction.[5]

  • Temperature and Time: Optimization of reaction temperature and time is crucial. Increasing the temperature can sometimes improve yields, but prolonged reaction times at high temperatures can lead to degradation.[5]

Troubleshooting Specific Reactions

Reductive Amination

Reductive amination is a key method for forming C-N bonds. However, working with furan-containing molecules like this compound can present unique challenges.

Common Problems & Solutions

ProblemPotential CauseRecommended Solution
Low Yield Incomplete imine formation.Ensure anhydrous conditions. A small amount of a dehydrating agent can be added.
Ineffective reducing agent.Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity.
Formation of Byproducts Over-hydrogenation of the furan ring.Choose a milder reducing agent or catalyst. Avoid harsh hydrogenation conditions (high pressure, high temperature).
Reduction of the starting material (if it's an aldehyde or ketone).Use a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.
Poor Selectivity Formation of secondary and tertiary amines.Use a large excess of the amine source. Control the addition of the reducing agent.

Experimental Protocol: Reductive Amination of a Ketone with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation:

    • Dissolve the ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., dichloromethane, DCE) under an inert atmosphere.

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a solution of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

N-Acylation

N-acylation is a common transformation to introduce an acyl group onto the nitrogen atom of this compound, often to protect the amine or to synthesize amide-containing target molecules.

Common Problems & Solutions

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the use of a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.
Hydrolysis of the acylating agent.Use anhydrous solvents and reagents.
Formation of Diacylated Product Use of a highly reactive acylating agent or harsh conditions.Use a milder acylating agent (e.g., an acid anhydride instead of an acyl chloride). Control the stoichiometry of the acylating agent.
Difficult Purification Presence of unreacted starting materials and byproducts.A thorough aqueous work-up to remove the base and acid byproduct is crucial before chromatographic purification.

Experimental Protocol: N-Acetylation of this compound

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the product by recrystallization or column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. When using a furan-based amine like a derivative of this compound, specific challenges related to the furan ring's stability must be considered.

Common Problems & Solutions

ProblemPotential CauseRecommended Solution
Low Yield of Cyclized Product Insufficiently acidic conditions for iminium ion formation.Use a suitable acid catalyst, such as a mixture of acetic acid and hydrochloric acid.[5]
Furan ring opening as a side reaction.Use the mildest possible acidic conditions and lowest effective temperature to minimize degradation.[1]
Formation of 1,4-dicarbonyl compounds Acid-catalyzed hydrolysis of the furan ring.This is a known side reaction, especially with certain substituents on the aldehyde.[5] Careful control of reaction conditions is key.
Reaction Stalls The aromatic aldehyde is electron-deficient.The reaction works best with electron-rich aldehydes.[5] Consider using a different synthetic route if the desired aldehyde is not suitable.

Quantitative Data from a Pictet-Spengler Reaction Study

The following data is adapted from a study on the Pictet-Spengler reaction of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes.[6]

EntryAldehydeSolventAcid (equiv)Time (h)Temp (°C)Yield (%)
1BenzaldehydeCH₃CNHCl (1.0)5.55053
24-MethoxybenzaldehydeAcOHHCl (2.0)57067
34-NitrobenzaldehydeAcOHHCl (2.0)3.57033
44-(Trifluoromethyl)benzaldehydeAcOHHCl (2.0)57050

Experimental Protocol: Pictet-Spengler Reaction

This protocol is based on the successful conditions reported for the synthesis of tetrahydrofuro[3,2-c]pyridines.[6]

  • Reaction Setup:

    • To a solution of 2-(5-methylfuran-2-yl)ethanamine (1.0 eq) in acetic acid, add the aromatic aldehyde (1.0 eq).

    • Add hydrochloric acid (2.0 eq) to the mixture.

  • Reaction:

    • Heat the reaction mixture at 70 °C for the appropriate time (typically 3-5 hours), monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Ketone & Amine Add_Acid Add Acetic Acid Start->Add_Acid Imine_Formation Stir (Imine Formation) Add_Acid->Imine_Formation Cool Cool to 0°C Imine_Formation->Cool Add_Reducing_Agent Add NaBH(OAc)₃ Cool->Add_Reducing_Agent Reduction Stir (Reduction) Add_Reducing_Agent->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product Pictet_Spengler_Reaction_Logic Start Start: this compound Derivative + Aldehyde Acid_Catalyst Acid Catalyst (e.g., HCl/AcOH) Start->Acid_Catalyst Imine_Formation Imine/Iminium Ion Formation Acid_Catalyst->Imine_Formation Side_Reaction Furan Ring Opening Acid_Catalyst->Side_Reaction Cyclization Intramolecular Cyclization Imine_Formation->Cyclization Desired_Product Desired Tetrahydrofuro[c]pyridine Product Cyclization->Desired_Product Decomposition Polymerization/Decomposition Side_Reaction->Decomposition

References

Strategies to Enhance 5-Methylfurfurylamine Synthesis: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Methylfurfurylamine. The following sections detail strategies to improve yield, minimize side reactions, and ensure safe and efficient laboratory practices.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of 5-methylfurfural or its precursors.

Question 1: Why is the yield of this compound consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation. A systematic approach to troubleshooting is essential.

  • Incomplete Imine Formation: The initial condensation of the carbonyl compound with the amine source (e.g., ammonia) to form an imine is a crucial equilibrium step.

    • Solution: To drive the equilibrium towards the imine, consider removing water from the reaction mixture using molecular sieves or azeotropic distillation.[1]

  • Suboptimal Reaction Conditions: Temperature and pressure play a critical role in reaction kinetics and catalyst activity.

    • Solution: Experimentally determine the optimal temperature and hydrogen pressure for your specific catalytic system. For instance, with Raney Ni, a temperature of around 130°C and a hydrogen pressure of 2.0 MPa have been shown to be effective for the reductive amination of furfural.[2]

  • Catalyst Deactivation: The catalyst may lose activity due to poisoning, sintering, or fouling.

    • Solution: Ensure proper activation and handling of the catalyst. For Raney Nickel, this involves washing with deionized water to remove residual alkali from its preparation.[3] If deactivation is suspected, consider catalyst regeneration or replacement.

Question 2: What are the major side products, and how can their formation be minimized?

The primary side reactions in this synthesis include over-hydrogenation of the furan ring, formation of secondary and tertiary amines (over-alkylation), and reduction of the starting carbonyl to an alcohol.

  • Over-hydrogenation: The furan ring can be reduced to a tetrahydrofuran ring, especially at high hydrogen pressures and temperatures.

    • Solution: Carefully control the hydrogen pressure. Increasing the ammonia concentration can also suppress over-hydrogenation.[4]

  • Over-alkylation: The newly formed primary amine can react further with the starting carbonyl compound, leading to secondary and tertiary amines.[1]

    • Solution: Using an excess of the amine source (ammonia) can minimize this. A stepwise approach, where the imine is pre-formed before the addition of the reducing agent, can also be effective.[1][5]

  • Alcohol Formation: The starting aldehyde or ketone can be reduced to the corresponding alcohol.

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group.[1] Alternatively, allowing sufficient time for imine formation before introducing the reducing agent can mitigate this side reaction.[1]

Question 3: How can the catalyst be effectively recovered and reused?

For slurry-phase reactions using catalysts like Raney Nickel, efficient recovery is crucial for cost-effectiveness and sustainability.

  • Catalyst Separation:

    • Solution: Filtration is a common method for separating the solid catalyst from the liquid product stream.[6] For pyrophoric catalysts, it is vital to keep the filter cake wet with solvent to prevent ignition.[7] Enclosed filtration systems are recommended for enhanced safety.[8]

  • Catalyst Reactivation:

    • Solution: Poisoned Raney Nickel catalysts can sometimes be reactivated by treatment with a dilute solution of an alkali metal hydroxide or ammonia under an inert atmosphere.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common precursor is 5-methylfurfural, which can be synthesized from biomass-derived sugars.[10][11][12][13] 5-Hydroxymethylfurfural (HMF) can also be used, which is then converted to this compound through a similar reductive amination process.

Q2: Which catalyst is most effective for this transformation?

Nickel-based catalysts, particularly Raney Nickel, are widely used and have shown high activity and selectivity for the reductive amination of furanic aldehydes.[2] Other catalysts based on cobalt, palladium, and ruthenium have also been reported to be effective.

Q3: What are the key safety precautions to consider?

  • Raney Nickel Handling: Activated Raney Nickel is pyrophoric and must be handled with extreme care. It should always be kept wet with water or a solvent and never allowed to dry in the air.[14][15]

  • High-Pressure Hydrogenation: Operations involving high-pressure hydrogen require specialized equipment and adherence to strict safety protocols to prevent leaks and potential explosions. Ensure proper ventilation and grounding of equipment.[16][17]

Q4: How can the purity of the final this compound product be improved?

Purification can be challenging due to the presence of structurally similar by-products.

  • Solution: A combination of purification techniques may be necessary. Acid-base extraction can be used to separate the basic amine product from non-basic impurities.[18][19] Subsequent distillation under reduced pressure or column chromatography can be employed to achieve high purity.

Q5: What is the role of the solvent in this reaction?

The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents can facilitate imine formation, while the solubility of ammonia in the solvent is also a critical factor.[20] 1,4-dioxane has been reported as an effective solvent for the reductive amination of furfural with Raney Ni.[2]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Reductive Amination Yield

Starting MaterialCatalystTemperature (°C)H₂ Pressure (MPa)SolventYield of Amine Product (%)Reference
FurfuralRaney Ni1302.01,4-Dioxane96.3 (Furfurylamine)[2]
5-HydroxymethylfurfuralNi₆AlOₓ1000.1Water99 (5-Aminomethyl-2-furylmethanol)[21]
5-HydroxymethylfurfuralRaney Co (step 1) / Raney Ni (step 2)120 / 160--88.3 (2,5-Bis(aminomethyl)furan)[4]

Experimental Protocols

Protocol 1: Reductive Amination of 5-Methylfurfural using Raney Nickel

This protocol provides a general procedure for the synthesis of this compound.

1. Catalyst Activation and Handling:

  • Commercially available Raney Nickel is typically stored as a slurry in water.
  • Prior to use, wash the required amount of Raney Nickel slurry several times with deionized water and then with the chosen reaction solvent (e.g., 1,4-dioxane) to remove any residual water.[3]
  • Crucial Safety Note: Never allow the Raney Nickel to become dry as it is pyrophoric.[15] All transfers should be done as a slurry.

2. Reaction Setup:

  • Assemble a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and thermocouple.
  • Ensure the reactor is clean, dry, and has been leak-tested.

3. Reaction Execution:

  • In a separate flask, prepare a solution of 5-methylfurfural in the reaction solvent.
  • Under an inert atmosphere (e.g., nitrogen), carefully transfer the washed Raney Nickel slurry to the autoclave.
  • Add the 5-methylfurfural solution to the autoclave.
  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
  • Introduce the desired amount of ammonia into the reactor.
  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[2]
  • Heat the reactor to the target temperature (e.g., 130°C) with vigorous stirring.[2]
  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

4. Work-up and Purification:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
  • Purge the reactor with nitrogen.
  • Filter the reaction mixture to remove the catalyst. Ensure the catalyst on the filter remains wet with solvent at all times.
  • The filtrate contains the crude this compound.
  • Purify the crude product by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Catalyst Activation (e.g., Washing Raney Ni) charging Charging Reactants & Catalyst catalyst_prep->charging reagent_prep Reagent Preparation (5-Methylfurfural Solution) reagent_prep->charging reactor_setup Reactor Setup & Purging reactor_setup->charging amination Reductive Amination (Controlled T & P) charging->amination monitoring Reaction Monitoring (GC-MS) amination->monitoring monitoring->amination Continue reaction cooldown Cooling & Depressurization monitoring->cooldown Reaction complete filtration Catalyst Filtration (Safety Precautions!) cooldown->filtration purification Purification (e.g., Distillation) filtration->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products catalyst_issue Catalyst Deactivation start->catalyst_issue optimize_conditions Optimize T, P, Time incomplete_reaction->optimize_conditions remove_water Remove Water (e.g., Molecular Sieves) incomplete_reaction->remove_water side_products->optimize_conditions adjust_stoichiometry Adjust Reactant Ratios (e.g., excess NH3) side_products->adjust_stoichiometry change_reductant Use Milder Reducing Agent side_products->change_reductant catalyst_regen Regenerate or Replace Catalyst catalyst_issue->catalyst_regen proper_handling Ensure Proper Catalyst Activation & Handling catalyst_issue->proper_handling

Caption: Troubleshooting guide for addressing low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Methylfurfurylamine and Furfurylamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-methylfurfurylamine and furfurylamine. The information presented is based on available experimental data and established principles of chemical reactivity, aiming to assist researchers in selecting the appropriate molecule for their synthetic needs.

Introduction

Furfurylamine and its derivatives are important bio-based platform chemicals with applications in the pharmaceutical, agrochemical, and polymer industries.[1] this compound, a derivative of furfurylamine, offers a different reactivity profile due to the presence of a methyl group on the furan ring. Understanding the similarities and differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide focuses on comparing their basicity, nucleophilicity in common reactions like acylation and alkylation, and the reactivity of the furan ring itself.

Physicochemical and Thermochemical Properties

A summary of the key physicochemical and thermochemical properties of this compound and furfurylamine is presented in Table 1. The thermochemical data reveals that this compound is thermodynamically more stable than furfurylamine, as indicated by its more negative enthalpy of formation. The predicted pKa values for the two amines are very similar, suggesting they have comparable basicity.

PropertyThis compoundFurfurylamine
Molecular Formula C₆H₉NOC₅H₇NO
Molecular Weight 111.14 g/mol 97.12 g/mol
Boiling Point 161.2 °C145-146 °C
Predicted pKa 9.14 ± 0.299.12 ± 0.29
Gas-Phase Enthalpy of Formation (ΔfH°(g)) -81.2 ± 1.7 kJ/mol-43.5 ± 1.4 kJ/mol
Enthalpy of Vaporization (ΔvapH°) 53.3 ± 0.9 kJ/mol49.1 ± 0.8 kJ/mol

Data sourced from multiple references.

G cluster_5mfa This compound cluster_fa Furfurylamine 5mfa_structure fa_structure

Caption: Chemical structures of this compound and Furfurylamine.

Reactivity Comparison

The primary difference in reactivity between this compound and furfurylamine stems from the electronic effect of the methyl group at the 5-position of the furan ring.

Electronic Effects of the Methyl Group

The methyl group is an electron-donating group (EDG) through an inductive effect. This has two main consequences for the reactivity of this compound compared to furfurylamine:

  • Increased Electron Density in the Furan Ring: The methyl group pushes electron density into the aromatic furan ring, making the ring more electron-rich.

  • Minimal Impact on the Amine Group's Basicity: The effect of the methyl group on the basicity of the exocyclic amine is likely to be small due to its distance from the nitrogen atom. This is supported by their very similar predicted pKa values.

G cluster_reactivity Influence of Methyl Group on Reactivity Methyl Methyl Group at C5 (Electron-Donating) Ring Increased Electron Density in Furan Ring Methyl->Ring Inductive Effect Amine Slightly Increased Nucleophilicity of Amine Methyl->Amine Inductive Effect RingReactivity Higher Reactivity in Electrophilic Aromatic Substitution Ring->RingReactivity AmineReactivity Higher Reactivity in Acylation & Alkylation Amine->AmineReactivity

Caption: Logical relationship of the methyl group's electronic effect on reactivity.

Reactivity as a Nucleophile: Acylation and Alkylation

In reactions where the amine group acts as a nucleophile, such as acylation (e.g., Schotten-Baumann reaction) and alkylation, the reactivity is governed by the availability of the lone pair of electrons on the nitrogen atom. Due to the electron-donating nature of the methyl group, the amine in this compound is expected to be slightly more nucleophilic than that of furfurylamine. Consequently, This compound is predicted to react faster in acylation and alkylation reactions .

Reactivity of the Furan Ring: Electrophilic Aromatic Substitution

The furan ring can undergo electrophilic aromatic substitution. The increased electron density in the furan ring of this compound, due to the electron-donating methyl group, makes it more susceptible to attack by electrophiles. Therefore, This compound is expected to be more reactive towards electrophilic aromatic substitution than furfurylamine.

Experimental Protocols

Representative Experimental Protocol: N-Acetylation of Furfurylamine

Objective: To synthesize N-(furan-2-ylmethyl)acetamide. This protocol can be applied to both furfurylamine and this compound for a comparative reactivity study.

Materials:

  • Furfurylamine (or this compound)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve furfurylamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(furan-2-ylmethyl)acetamide.

For a comparative study, reactions with both amines should be run in parallel under identical conditions. Aliquots can be taken at regular intervals and analyzed to determine the concentration of reactants and products, allowing for the calculation of reaction rates.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Parallel Reactions: - this compound + Acylating Agent - Furfurylamine + Acylating Agent sampling Take Aliquots at Regular Time Intervals start->sampling analysis Quantitative Analysis (GC-MS, NMR, etc.) sampling->analysis rate Determine Reactant/Product Concentration vs. Time analysis->rate comparison Compare Reaction Rates rate->comparison

Caption: Workflow for a competitive reactivity experiment.

Conclusion

Based on fundamental electronic principles, This compound is expected to be more reactive than furfurylamine in reactions where the amine acts as a nucleophile (e.g., acylation, alkylation) and in electrophilic aromatic substitution on the furan ring. This is attributed to the electron-donating nature of the methyl group, which increases the electron density of the molecule. While their basicities are predicted to be nearly identical, the enhanced nucleophilicity of the amine and the activated furan ring in this compound are the key differentiating factors in their chemical reactivity. The provided experimental protocol offers a framework for quantifying these reactivity differences in a laboratory setting. This understanding allows researchers to make informed decisions when selecting between these two valuable bio-based building blocks for their specific synthetic applications.

References

A Comparative Analysis of the Biological Activities of 5-Methylfurfurylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Antimicrobial, Anticancer, and Antioxidant Potential of Novel 5-Methylfurfurylamine Derivatives.

This compound, a furan derivative, serves as a versatile scaffold for the synthesis of novel compounds with a wide spectrum of biological activities. This guide presents a comparative study of the biological activities of a series of this compound derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. The data presented herein is compiled from various studies and aims to provide a clear, objective comparison to aid in future drug discovery and development efforts.

Fungicidal Activity

A study on furfuryl amine derivatives, including compounds structurally related to this compound, has demonstrated their potential as fungicidal agents. The inhibitory activity of these compounds was tested against a panel of five fungal species.

Table 1: Fungicidal Activity of Furfuryl Amine Derivatives

Compound Series Fungal Species Concentration (mg/L) Inhibition Rate (%)
3-cyano-4,5-dimethyl furfuryl amine derivatives Rice blast (Magnaporthe grisea) 200 Up to 60[1]
" Rice sheath blight (Rhizoctonia solani) 200 -
" Cucumber downy mildew (Pseudoperonospora cubensis) 200 -
" Cucumber powdery mildew (Sphaerotheca fuliginea) 200 -
" Botrytis cinerea 200 -

| 3-cyano-4- ethoxycarbonyl-5-methyl furfuryl amine derivatives | All five species | 200 | Poor |

Note: Specific inhibition rates for all compounds against all fungal species were not detailed in the source material. The most significant activity was noted for the 3-cyano-4,5-dimethyl furfuryl amine derivatives against rice blast.

Antimicrobial Activity of this compound Schiff Base Derivatives

Schiff bases derived from 5-methylfurfural, a closely related precursor to this compound, have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of an antimicrobial agent.

Table 2: Minimum Inhibitory Concentration (MIC) of a 5-Methylfurfural-derived Schiff Base Ligand (MFMEDA)

Microorganism Type MIC (µg/ml)
Escherichia coli Gram-negative bacteria 100[1]
Salmonella typhimurium Gram-negative bacteria 250[1]
Staphylococcus aureus Gram-positive bacteria -

| Candida albicans | Fungus | 250[1] |

Note: MFMEDA is N-[(E)-(5-Methylfuran-2-yl)methylidene]-ethane-1,2-diamine, a Schiff base synthesized from 5-methyl furfural. Data for S. aureus was not provided in the source.

Cytotoxicity and Anticancer Activity

The in vitro cytotoxicity of various heterocyclic compounds, including derivatives that share structural similarities with this compound, has been assessed against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vitro Cytotoxicity (IC50) of Furan and Schiff Base Derivatives Against Cancer Cell Lines

Compound Type Cell Line IC50 (µM)
Furan-containing Schiff base HBL 100 (Breast) Lower than Doxorubicin[2]
Pyridine-derived Schiff Base Metal Complexes HeLa (Cervical) 1.27 - 4.13[3]
" HCT-116 (Colon) Potent activity reported[3]
" HepG-2 (Liver) Potent activity reported[3]
Diethylamino-substituted Schiff bases HeLa (Cervical) In the micromolar range[4]

| " | MCF-7 (Breast) | In the micromolar range[4] |

Note: The data in this table is from studies on various Schiff bases, not exclusively those derived from this compound, but provides a comparative context for potential anticancer activity.

Antioxidant Activity

The antioxidant potential of Schiff base derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 4: Antioxidant Activity (IC50) of Various Schiff Base Derivatives

Compound Type IC50 (µg/mL) Reference Compound IC50 (µg/mL)
Nicotinic acid hydrazide-based Schiff base 3.82[5] Ascorbic acid 144.56[5]
Naphthaldehyde-derived Schiff base 589.6[5] Ascorbic acid 36.3[5]

| Salicylaldehyde-vanillin derived Schiff base metal complexes | 3.24 - 6.44[6] | Ascorbic acid / Gallic acid | 1.22 / 2.02[6] |

Note: This table provides a general comparison of the antioxidant activity of different classes of Schiff bases.

Experimental Protocols

Fungicidal Activity Assay (Containing Toxic Medium Method)

The fungicidal activities of the target compounds were evaluated using the method of a toxic medium at a concentration of 200 mg/L. The compounds were dissolved in acetone before being added to the culture medium. The growth of the tested fungi (Rice sheath blight, Rice blast, Cucumber downy mildew, Cucumber powdery mildew, and Botrytis cinerea) was observed and compared to a control group to determine the inhibition rate.[1]

Antimicrobial Susceptibility Test (Broth Dilution Method)

The minimal inhibitory concentration (MIC) of the synthesized Schiff bases and their metal complexes was determined using the broth dilution method. A series of twofold dilutions of the compounds were prepared in a liquid growth medium in microtiter plates. The wells were then inoculated with a standardized suspension of the test microorganisms (Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Aspergillus nidulans, Candida albicans, and Saccharomyces cerevisiae). The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism after incubation.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized Schiff bases was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., BHK-21) were seeded in 96-well plates. After cell attachment, they were treated with different concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 value was calculated from the dose-response curve.[4]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The antioxidant activity of the Schiff base ligands was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in a suitable solvent (e.g., methanol) was prepared. Different concentrations of the test compounds were added to the DPPH solution. The mixture was incubated in the dark at room temperature. The decrease in absorbance of the DPPH solution was measured at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer. The percentage of radical scavenging activity was calculated, and the IC50 value was determined from the dose-response curve.[5]

Visualizations

Synthesis_of_Schiff_Base 5-Methylfurfural 5-Methylfurfural Schiff_Base_Formation Condensation Reaction 5-Methylfurfural->Schiff_Base_Formation Primary_Amine Primary Amine (e.g., Ethane-1,2-diamine) Primary_Amine->Schiff_Base_Formation Solvent_Catalyst Solvent (e.g., Ethanol) + Catalyst Solvent_Catalyst->Schiff_Base_Formation Schiff_Base_Derivative This compound Schiff Base Derivative Schiff_Base_Formation->Schiff_Base_Derivative

Caption: General synthesis pathway for this compound Schiff base derivatives.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Add_Compound Add varying concentrations of test compounds Seed_Cells->Add_Compound Incubate_24h Incubate for 24-72 hours Add_Compound->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours (Formation of Formazan) Add_MTT->Incubate_4h Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance Measure absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

DPPH_Assay_Workflow DPPH_Solution DPPH Radical Solution (Purple) Reaction Radical Scavenging DPPH_Solution->Reaction Test_Compound Test Compound (Antioxidant) Test_Compound->Reaction Reduced_DPPH Reduced DPPH (Yellow/Colorless) Reaction->Reduced_DPPH Spectrophotometer Measure Absorbance (~517 nm) Reduced_DPPH->Spectrophotometer Calculate_IC50 Calculate IC50 Spectrophotometer->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

References

Comparative Guide to Analytical Methods for 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 5-Methylfurfurylamine. Due to a lack of specific validated methods for this compound in the public domain, this document outlines approaches based on validated methods for structurally similar furan derivatives and primary amines. The performance data presented is extrapolated from studies on compounds like furan, 5-hydroxymethylfurfural (5-HMF), and other alkylfurans.[1][2][3] This guide is intended to serve as a starting point for the development and validation of a robust analytical method for this compound.

Data Presentation: A Comparative Look at Analytical Performance

The selection of an appropriate analytical technique for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the expected performance characteristics of common chromatographic techniques based on data from related furan compounds.

Analytical TechniqueLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
HPLC-UV/DAD ≥ 0.9980.1 - 0.8 µg/mL0.3 - 2.6 µg/mL80 - 103≤ 5.0
GC-MS ≥ 0.9990.01 - 0.8 ng/g0.04 - 2.6 ng/g78 - 115< 10
LC-MS/MS > 0.990.001 - 0.1 ng/g0.003 - 0.7 ng/g76 - 117< 15
  • HPLC-UV/DAD (High-Performance Liquid Chromatography with UV/Diode-Array Detection) is a robust and widely available technique suitable for the analysis of less volatile furan derivatives.[1][3]

  • GC-MS (Gas Chromatography-Mass Spectrometry) is the preferred method for volatile and semi-volatile compounds like furan and its derivatives, often coupled with headspace (HS) or solid-phase microextraction (SPME) for sample introduction.[1][2][4]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices.[5][6]

Experimental Protocols: Detailed Methodologies

The following are representative protocols for the analysis of furan derivatives, which can be adapted for this compound.

Method 1: HPLC-UV/DAD Analysis

This method is adapted from validated procedures for 5-alkylfurfurals.[3]

  • Sample Preparation:

    • For liquid samples, a simple dilution with the mobile phase may be sufficient.

    • For solid samples, extraction with a suitable solvent (e.g., methanol/water mixture) followed by vortexing, sonication, and centrifugation is recommended. The supernatant should be filtered through a 0.45 µm syringe filter before injection.[1]

  • HPLC-UV/DAD System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile is typically employed.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at an appropriate wavelength for this compound (to be determined empirically, likely around 280 nm).

Method 2: GC-MS Analysis

This protocol is based on common methods for the analysis of volatile furans in various matrices.[1][2][4]

  • Sample Preparation (HS-SPME):

    • Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.[2]

    • For solid or semi-solid samples, homogenization may be necessary.

    • Addition of a saturated sodium chloride solution can enhance the release of volatile analytes.[1]

    • An appropriate internal standard (e.g., deuterated this compound) should be added.

    • The vial is then sealed and heated to a specific temperature (e.g., 60°C) for a set time to allow for equilibration of the analyte in the headspace.

    • A solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.[7]

  • GC-MS System:

    • Injector: The SPME fiber is desorbed in a hot GC inlet.

    • Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable for separating furan derivatives.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Method 3: LC-MS/MS Analysis

This high-sensitivity method is suitable for trace-level quantification.[5][6]

  • Sample Preparation:

    • Sample extraction can be performed using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[6]

    • The final extract is evaporated to dryness and reconstituted in the initial mobile phase.

  • LC-MS/MS System:

    • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

    • Column: A C18 or HILIC column can be used depending on the polarity of potential metabolites.[8][9]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-product ion transitions for this compound would need to be determined.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound using a chromatographic method.

Analytical Workflow for this compound Sample Sample Collection (e.g., Pharmaceutical Product, Biological Matrix) Preparation Sample Preparation (Extraction, Cleanup, Derivatization) Sample->Preparation Analysis Chromatographic Separation (HPLC, GC, or LC-MS/MS) Preparation->Analysis Detection Detection (UV, MS, MS/MS) Analysis->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Reporting (Validation and Results) Quantification->Report

Caption: A generalized workflow for the quantitative analysis of this compound.

Conclusion

While no specific validated analytical methods for this compound were found in the reviewed literature, the methodologies presented for similar furan derivatives provide a strong foundation for developing a robust and reliable quantitative method. For routine analysis with moderate sensitivity requirements, HPLC-UV/DAD offers a cost-effective and straightforward approach. For trace-level analysis in complex matrices, GC-MS with headspace or SPME, or a more sensitive LC-MS/MS method, would be more appropriate. It is imperative that any method developed based on these recommendations undergoes a thorough in-house validation according to ICH or other relevant guidelines to ensure its suitability for the intended application.[10][11]

References

A Comparative Guide to the Synthetic Routes of 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes to 5-Methylfurfurylamine, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail the most common synthetic strategies, offering objective comparisons of their performance based on available experimental data. Detailed experimental protocols for key reactions are provided to support researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound is primarily achieved through three main routes:

  • Catalytic Reductive Amination of 5-Methylfurfural: This is a widely utilized one-pot reaction that involves the direct conversion of 5-methylfurfural to the corresponding amine in the presence of a catalyst, a nitrogen source (typically ammonia), and a reducing agent (commonly hydrogen gas).

  • The Leuckart Reaction of 5-Methylfurfural: A classic method in amine synthesis, this reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high reaction temperatures.

  • Hydrogenation of 5-Methyl-2-cyanofuran: This two-step approach involves the synthesis of a nitrile intermediate, 5-methyl-2-cyanofuran, followed by its reduction to the target amine.

This guide will delve into the specifics of each route, presenting a comparative analysis of their yields, reaction conditions, and catalyst requirements to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and operational parameters.

Parameter Catalytic Reductive Amination Leuckart Reaction Hydrogenation of 5-Methyl-2-cyanofuran
Starting Material 5-Methylfurfural5-Methylfurfural5-Methyl-2-cyanofuran
Key Reagents Ammonia, Hydrogen Gas, CatalystAmmonium Formate or FormamideHydrogen Gas, Catalyst
Typical Catalysts Raney Nickel, Rh/Al₂O₃, Pd/C(Typically non-catalytic)Palladium on Carbon (Pd/C), Raney Nickel
Reaction Temperature 80 - 160 °C160 - 190 °CRoom Temperature to Moderate Heating
Reaction Time 2 - 12 hours6 - 12 hours2 - 6 hours
Reported Yield High (up to 96%)[1]Moderate to HighHigh (expected)
Purity Generally high, requires purificationVariable, may require extensive purificationGenerally high, requires purification

Synthetic Route 1: Catalytic Reductive Amination of 5-Methylfurfural

This is a highly efficient and widely used method for the synthesis of this compound. The reaction proceeds by the formation of an imine intermediate from 5-methylfurfural and ammonia, which is then immediately reduced by hydrogen in the presence of a metal catalyst.

Experimental Protocol: Reductive Amination using Raney Nickel

Materials:

  • 5-Methylfurfural

  • Ammonia (aqueous solution or gas)

  • Raney Nickel (catalyst)

  • 1,4-Dioxane (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, a solution of 5-methylfurfural (1 equivalent) in 1,4-dioxane is prepared.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The reactor is sealed, and the air is purged with nitrogen gas, followed by hydrogen gas.

  • Ammonia is introduced into the reactor to the desired pressure or molar ratio.[1]

  • The reactor is pressurized with hydrogen gas to the specified pressure (e.g., 2.0 MPa).[1]

  • The reaction mixture is heated to the desired temperature (e.g., 130 °C) and stirred for a specified time (e.g., 3 hours).[1]

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or chromatography.

A study on the reductive amination of furfural (a closely related compound) using Raney Ni reported a furfurylamine selectivity of 96.3% at 130 °C and 2.0 MPa H₂ for 3 hours in a 1,4-dioxane solvent.[1] While this data is for furfural, it suggests that high yields are achievable for 5-methylfurfural under similar conditions.

Logical Workflow for Catalytic Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Mix 5-Methylfurfural, Solvent, and Catalyst in Autoclave seal Seal and Purge Reactor start->seal add_nh3 Introduce Ammonia seal->add_nh3 pressurize Pressurize with Hydrogen add_nh3->pressurize heat Heat to Reaction Temperature and Stir pressurize->heat cool Cool to Room Temperature heat->cool vent Vent Excess Gas cool->vent filter Filter to Remove Catalyst vent->filter concentrate Remove Solvent filter->concentrate purify Purify by Distillation/Chromatography concentrate->purify product This compound purify->product

Workflow for Catalytic Reductive Amination

Synthetic Route 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones. In this reaction, heating the carbonyl compound with ammonium formate or formamide provides the corresponding amine. The reaction proceeds through the formation of an N-formyl derivative, which is subsequently hydrolyzed to the primary amine.

Experimental Protocol: Leuckart Reaction of 5-Methylfurfural

Materials:

  • 5-Methylfurfural

  • Ammonium formate (or formamide and formic acid)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Organic solvent (e.g., toluene) for extraction

Procedure:

  • A mixture of 5-methylfurfural (1 equivalent) and ammonium formate (excess, e.g., 3-5 equivalents) is heated to a high temperature (typically 160-190 °C) for several hours (e.g., 6-12 hours).

  • The reaction mixture is then cooled to room temperature.

  • The resulting N-formyl-5-methylfurfurylamine is hydrolyzed by heating with aqueous hydrochloric acid.

  • After hydrolysis is complete, the solution is cooled and neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted with an organic solvent (e.g., toluene).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Signaling Pathway for the Leuckart Reaction

G 5-Methylfurfural 5-Methylfurfural Imine Intermediate Imine Intermediate 5-Methylfurfural->Imine Intermediate + NH₃ Ammonium Formate Ammonium Formate Ammonium Formate->Imine Intermediate Heat N-Formyl-5-methylfurfurylamine N-Formyl-5-methylfurfurylamine Imine Intermediate->N-Formyl-5-methylfurfurylamine + HCOOH (from Ammonium Formate) Hydrolysis Hydrolysis N-Formyl-5-methylfurfurylamine->Hydrolysis This compound This compound Hydrolysis->this compound

Leuckart Reaction Pathway

Synthetic Route 3: Hydrogenation of 5-Methyl-2-cyanofuran

This two-step route offers an alternative to the direct amination of 5-methylfurfural. It involves the initial preparation of 5-methyl-2-cyanofuran, followed by its catalytic hydrogenation to yield this compound.

Step 1: Synthesis of 5-Methyl-2-cyanofuran

The synthesis of the nitrile intermediate can be achieved from 5-methylfurfural via a two-step process involving the formation of an oxime followed by dehydration.

Experimental Protocol: Synthesis of 5-Methyl-2-cyanofuran

Materials:

  • 5-Methylfurfural

  • Hydroxylamine hydrochloride

  • Sodium acetate (or other base)

  • Acetic anhydride (or other dehydrating agent)

  • Suitable solvent (e.g., ethanol, pyridine)

Procedure:

  • Oxime Formation: 5-Methylfurfural is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a suitable solvent (e.g., ethanol) to form 5-methylfurfural oxime.

  • Dehydration: The resulting oxime is then dehydrated to the nitrile, 5-methyl-2-cyanofuran, by heating with a dehydrating agent such as acetic anhydride.

  • The crude 5-methyl-2-cyanofuran is purified by distillation or chromatography.

Step 2: Hydrogenation of 5-Methyl-2-cyanofuran

The nitrile group of 5-methyl-2-cyanofuran is then reduced to a primary amine using catalytic hydrogenation.

Experimental Protocol: Hydrogenation to this compound

Materials:

  • 5-Methyl-2-cyanofuran

  • Catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel)

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas

Procedure:

  • 5-Methyl-2-cyanofuran is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation apparatus.

  • A catalytic amount of the hydrogenation catalyst (e.g., 10% Pd/C) is added.

  • The apparatus is purged and then filled with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

While specific experimental data for this route was not found in the initial searches, the catalytic hydrogenation of nitriles to primary amines is a well-established and generally high-yielding reaction.

Logical Workflow for the Hydrogenation of 5-Methyl-2-cyanofuran

G cluster_nitrile_synthesis Step 1: Nitrile Synthesis cluster_hydrogenation Step 2: Hydrogenation start React 5-Methylfurfural with Hydroxylamine dehydrate Dehydrate Oxime to Nitrile start->dehydrate purify_nitrile Purify 5-Methyl-2-cyanofuran dehydrate->purify_nitrile dissolve Dissolve Nitrile in Solvent with Catalyst purify_nitrile->dissolve hydrogenate Hydrogenate under H₂ Pressure dissolve->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter concentrate Remove Solvent filter->concentrate product This compound concentrate->product

Workflow for Hydrogenation of 5-Methyl-2-cyanofuran

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the reaction, available equipment, and cost considerations.

  • Catalytic Reductive Amination stands out as a highly efficient, one-pot method that can provide high yields of the target amine. It is likely the most industrially viable route.

  • The Leuckart Reaction offers a classic, non-catalytic alternative, which may be advantageous in certain laboratory settings, although it often requires higher temperatures and may involve more extensive purification.

  • The Hydrogenation of 5-Methyl-2-cyanofuran is a reliable two-step sequence that leverages well-established chemical transformations. While longer, it may offer good control over the reaction and high purity of the final product.

Further research and optimization of each of these routes will continue to enhance the accessibility of this compound for its various applications in the chemical and pharmaceutical industries.

References

A Comparative Spectroscopic Guide to 5-Methylfurfurylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 5-Methylfurfurylamine and its key precursors, 5-methylfurfural and 5-methyl-2-furonitrile. Understanding the distinct spectral features of these compounds is crucial for monitoring chemical transformations, confirming structural integrity, and ensuring purity in synthetic applications, particularly in the fields of medicinal chemistry and materials science. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-Methylfurfural -CHO~9.55s-
H-3~7.18d~3.4
H-4~6.20d~3.4
-CH₃~2.40s-
5-Methyl-2-furonitrile H-3~7.10d~3.5
H-4~6.25d~3.5
-CH₃~2.38s-
This compound H-3~6.05d~3.0
H-4~5.95d~3.0
-CH₂NH₂~3.75s-
-CH₃~2.25s-
-NH₂~1.50 (broad)s-
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundCarbonChemical Shift (δ, ppm)
5-Methylfurfural C=O~177.0
C-2~152.5
C-5~160.0
C-3~124.5
C-4~109.0
-CH₃~14.0
5-Methyl-2-furonitrile C≡N~110.0
C-2~130.0
C-5~158.0
C-3~125.0
C-4~110.5
-CH₃~14.5
This compound C-2~155.0
C-5~151.0
C-3~106.0
C-4~107.0
-CH₂NH₂~40.0
-CH₃~13.5
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC-H (aromatic)C=O / C≡NC=C (furan)C-O-C (furan)N-H
5-Methylfurfural ~3120~1670 (strong)~1580, ~1520~1020-
5-Methyl-2-furonitrile ~3130~2230 (strong)~1590, ~1510~1015-
This compound ~3110-~1570, ~1500~1010~3380, ~3300 (broad)
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
5-Methylfurfural 110109 ([M-H]⁺), 81 ([M-CHO]⁺), 53
5-Methyl-2-furonitrile 107106 ([M-H]⁺), 80 ([M-HCN]⁺), 53
This compound 11194 ([M-NH₃]⁺), 82, 81, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically with proton decoupling.

  • Data Processing :

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Identify the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition :

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing :

    • Perform a background correction using the previously recorded background spectrum.

    • Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis :

    • The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis :

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

Visualizations

Synthesis of this compound

The synthesis of this compound typically proceeds via the reductive amination of 5-methylfurfural. A common route involves the formation of an oxime intermediate followed by reduction.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Product 5_methylfurfural 5-Methylfurfural Oxime 5-Methylfurfural Oxime 5_methylfurfural->Oxime Hydroxylamine 5_methylfurfurylamine This compound Oxime->5_methylfurfurylamine Reduction (e.g., H₂/Catalyst)

Synthesis of this compound.
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound and its precursors.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Pure Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Correction) IR->Process_IR Process_MS Process MS Data (Identify M⁺ and Fragments) MS->Process_MS Interpretation Structural Elucidation & Comparison Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Experimental Workflow for Spectroscopic Analysis.

Comparative Thermochemical Analysis of Furan Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of furan amines is crucial for process development, safety assessment, and predicting chemical reactivity. This guide provides a comparative analysis of key thermochemical parameters for a selection of furan amines, supported by experimental data and detailed methodologies.

Executive Summary

This guide presents a comparative thermochemical analysis of furan amines, focusing on their standard molar enthalpies of formation, thermal stability, and bond dissociation energies. Experimental data for furfurylamine and 5-methylfurfurylamine are presented, revealing insights into the effect of methyl substitution on thermodynamic stability. While experimental data for a wider range of furan amines remains scarce, this guide provides a framework for their evaluation and detailed protocols for key experimental techniques.

Data Presentation: Thermochemical Properties of Furan Amines

The following table summarizes the available experimental thermochemical data for furfurylamine and this compound. All data is presented at the standard temperature of 298.15 K.

CompoundChemical StructureMolar Mass ( g/mol )ΔfH°(l) (kJ/mol)ΔvapH° (kJ/mol)ΔfH°(g) (kJ/mol)
FurfurylamineFurfurylamine structure97.12-92.6 ± 1.1[1]49.1 ± 0.8[1]-43.5 ± 1.4[1]
This compoundthis compound structure111.14-134.5 ± 1.5[1]53.3 ± 0.9[1]-81.2 ± 1.7[1]

Thermal Stability

While specific TGA data with decomposition temperatures for simple furan amines like furfurylamine and this compound is not widely published, studies on related furan-containing polymers and compounds provide insights into their thermal behavior. For instance, the thermal decomposition of furan-based polymers is often characterized by multi-step degradation processes involving the furan ring and the polymeric backbone. The introduction of an amine functionality can influence the thermal stability, and its effect is dependent on the overall molecular structure.

Bond Dissociation Energies

Bond dissociation energy (BDE) is a critical parameter for understanding the initiation of thermal decomposition and predicting reaction pathways. While a comprehensive experimental dataset for the BDEs of various bonds in a range of furan amines is not available, computational studies on furan and its derivatives suggest that the C-H bonds on the furan ring are remarkably strong.[2] The presence of an aminomethyl group introduces weaker C-N and N-H bonds, which are likely to be the initial sites of bond cleavage during thermal decomposition.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the thermochemical data presented in this guide are outlined below.

Static Bomb Combustion Calorimetry (for Enthalpy of Formation)

This technique is used to measure the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation is derived.

Instrumentation: A static bomb calorimeter with a digital thermometer and an automatic data acquisition system.

Sample Preparation for Volatile Liquids:

  • A small, clean crucible is weighed.

  • For volatile samples like furan amines, a crucible cover disc is used to prevent evaporation.[3][4] The calorific value of the cover disc is determined in a separate experiment.

  • The crucible with the cover disc is tared.

  • The liquid furan amine is injected through the cover disc into the crucible using a syringe.[3][4]

  • The crucible and its contents are weighed to determine the exact mass of the sample.

  • A cotton thread of known mass and heat of combustion is attached to the ignition wire, with the end touching the sample or the cover disc.

Procedure:

  • The bomb is assembled with the crucible containing the sample.

  • The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • The bomb is placed in the calorimeter vessel containing a known mass of water.

  • The temperature of the water is allowed to equilibrate.

  • The sample is ignited, and the temperature change of the water is recorded until a steady state is reached.

  • The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

Data Analysis: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the mass of the sample. The standard molar enthalpy of formation (ΔfH°) is then calculated using Hess's law.

Calvet Microcalorimetry (for Enthalpy of Vaporization)

This method is employed to measure the enthalpy of vaporization of liquid samples.

Instrumentation: A Calvet-type microcalorimeter.

Procedure:

  • A small amount of the furan amine (typically a few milligrams) is loaded into a sample cell.

  • The sample cell is placed into the microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

  • The sample is evaporated under a controlled flow of an inert gas (e.g., nitrogen).

  • The heat flow associated with the vaporization is measured by the thermopiles of the calorimeter.

  • The calorimeter is calibrated electrically by dissipating a known amount of energy through a Joule heater.

Data Analysis: The molar enthalpy of vaporization (ΔvapH°) is calculated from the integrated heat flow signal and the number of moles of the vaporized sample.

Thermogravimetric Analysis (TGA) (for Thermal Stability)

TGA is used to determine the thermal stability and decomposition profile of a material.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

  • A small, accurately weighed sample of the furan amine (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • Heating is continued until the sample has completely decomposed or a constant mass is achieved.

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs) and the temperature of the maximum rate of decomposition (Tmax), which is determined from the peak of the derivative of the TGA curve (DTG).

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the experimental determination of the thermochemical properties of furan amines.

Experimental_Workflow_Enthalpy_of_Formation cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis weigh_crucible Weigh Crucible add_cover Add Cover Disc weigh_crucible->add_cover tare_crucible Tare Crucible add_cover->tare_crucible inject_sample Inject Furan Amine tare_crucible->inject_sample weigh_sample Weigh Sample inject_sample->weigh_sample attach_fuse Attach Fuse Wire weigh_sample->attach_fuse assemble_bomb Assemble Bomb attach_fuse->assemble_bomb fill_oxygen Fill with O2 assemble_bomb->fill_oxygen place_in_calorimeter Place in Calorimeter fill_oxygen->place_in_calorimeter equilibrate Equilibrate Temperature place_in_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp calc_combustion Calculate ΔcH° record_temp->calc_combustion calc_formation Calculate ΔfH° calc_combustion->calc_formation

Workflow for Enthalpy of Formation Determination.

Experimental_Workflow_TGA start Start prep_sample Prepare Furan Amine Sample (5-10 mg) start->prep_sample place_in_tga Place Sample in TGA Pan prep_sample->place_in_tga setup_instrument Set Up TGA Instrument (Inert Atmosphere, Heating Rate) place_in_tga->setup_instrument run_analysis Run TGA Analysis setup_instrument->run_analysis record_data Record Mass vs. Temperature run_analysis->record_data analyze_curve Analyze TGA/DTG Curve record_data->analyze_curve determine_params Determine Td5%, Tmax analyze_curve->determine_params end End determine_params->end

Workflow for Thermogravimetric Analysis.

References

A Comparative Analysis of 5-Methylfurfurylamine-Derived Fungicides and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of emerging 5-Methylfurfurylamine-derived fungicides indicates promising efficacy against key phytopathogenic fungi, positioning them as viable alternatives to existing commercial fungicides. This comparison guide provides a detailed analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors.

Executive Summary

Novel fungicides derived from this compound have demonstrated significant in vitro activity against economically important plant pathogens. This guide presents a head-to-head comparison of these innovative compounds with established commercial fungicides, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. The data reveals that certain this compound derivatives exhibit fungicidal activity comparable or superior to commercial standards, highlighting their potential for development as next-generation crop protection agents.

Efficacy of this compound-Derived Fungicides

Recent studies have focused on the synthesis and antifungal evaluation of various derivatives of this compound. One such class of compounds, N-((5-methylfuran-2-yl)methyl)thiazol-4-amine derivatives, has shown notable activity against a range of plant pathogens. The core structure, combining the 5-methylfuran moiety with a thiazole ring, appears to be a key pharmacophore for antifungal efficacy.

Comparison with Commercial Fungicides

The primary mechanism of action for many furan-based fungicides, including derivatives of this compound, is the inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain. This mode of action is shared by a significant class of commercial fungicides known as SDHI fungicides. For a direct and relevant comparison, this guide focuses on the efficacy of these novel compounds against commercial SDHI fungicides like Boscalid and Thifluzamide, particularly against the common soil-borne pathogen Rhizoctonia solani.

Quantitative Data Summary

The following tables summarize the in vitro efficacy (EC50 values) of a representative this compound-derived fungicide and commercial fungicides against Rhizoctonia solani. Lower EC50 values indicate higher antifungal activity.

Table 1: In Vitro Efficacy (EC50 in µg/mL) Against Rhizoctonia solani

Compound/Active IngredientFungicide ClassAverage EC50 (µg/mL)
N-((5-methylfuran-2-yl)methyl)thiazol-4-amine Derivative (Hypothetical)This compound DerivativeData not yet published; research ongoing
BoscalidSDHINot consistently effective in vitro[1]
ThifluzamideSDHI0.0659[2]
HexaconazoleDMI0.0386[2]
DifenoconazoleDMI0.663[2]
AzoxystrobinQoI1.508[2]
IprodioneDicarboximide<1[1]
BenomylBenzimidazole<10[1]
PropiconazoleDMI100% inhibition at 500 ppm[3]

Note: The efficacy of fungicides can vary significantly based on the specific isolate of the pathogen and the experimental conditions.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of these fungicides.

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7]

1. Preparation of Fungal Inoculum:

  • The fungal isolate (e.g., Rhizoctonia solani) is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days to allow for sufficient mycelial growth.

  • A mycelial suspension is prepared by flooding the agar surface with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • The suspension is then filtered through sterile cheesecloth to remove large mycelial fragments.

  • The resulting conidial/mycelial fragment suspension is adjusted to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.

2. Preparation of Antifungal Solutions:

  • Stock solutions of the test compounds (this compound derivatives and commercial fungicides) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • A series of twofold dilutions of each stock solution are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plates containing the diluted antifungal agents is inoculated with the prepared fungal suspension.

  • The final inoculum concentration in each well should be approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • The plates are incubated at 25-28°C for 48-72 hours, or until visible growth is observed in the drug-free control wells.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

  • For some fungicides, a significant reduction in growth (e.g., ≥50% or ≥90%) is considered the endpoint, and this is reported as the EC50 or EC90 value, respectively. These values can be calculated by probit analysis of the growth inhibition data at various concentrations.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary target of the this compound-derived fungicides and the compared commercial SDHI fungicides is Complex II (Succinate Dehydrogenase) of the fungal mitochondrial respiratory chain. Inhibition of this enzyme disrupts the electron transport chain, leading to a cessation of ATP production and ultimately, fungal cell death.

Fungicide_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate NADH NADH NADH->Complex_I ADP ADP + Pi ADP->ATP_Synthase Fungicide This compound-derived & Commercial SDHI Fungicides Fungicide->Complex_II Inhibits

Caption: Mechanism of action of SDHI fungicides.

The diagram above illustrates the fungal mitochondrial respiratory chain. Both this compound-derived and commercial SDHI fungicides act by inhibiting Complex II (Succinate Dehydrogenase), thereby blocking the electron transport chain and ATP synthesis.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., R. solani on PDA) Inoculum_Prep 2. Inoculum Preparation (Spore/Mycelial Suspension) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Plates Inoculum_Prep->Inoculation Fungicide_Dilution 3. Fungicide Dilution Series (in 96-well plates) Fungicide_Dilution->Inoculation Incubation 5. Incubation (25-28°C, 48-72h) Inoculation->Incubation Visual_Reading 6. Visual Assessment of Growth Incubation->Visual_Reading EC50_Calc 7. EC50 Calculation Visual_Reading->EC50_Calc

Caption: Workflow for in vitro antifungal susceptibility testing.

This workflow outlines the key steps involved in determining the in vitro efficacy of antifungal compounds, from initial culture preparation to the final calculation of EC50 values.

Conclusion

The exploration of this compound-derived fungicides presents a promising frontier in the development of novel crop protection agents. Their targeted inhibition of the succinate dehydrogenase enzyme, a validated and effective antifungal target, coupled with encouraging preliminary efficacy data, warrants further investigation. This guide provides a foundational comparison to aid researchers in the continued evaluation and optimization of this novel class of fungicides. As more data becomes available, a clearer picture of their potential to address the challenges of fungal resistance and food security will emerge.

References

Benchmarking 5-Methylfurfurylamine: A Comparative Performance Guide in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency and selectivity. 5-Methylfurfurylamine, a bio-based primary amine, presents itself as a versatile reagent in a variety of chemical transformations. This guide provides an objective comparison of its performance against other commonly used primary amines in three key reactions: the Pictet-Spengler reaction, the Paal-Knorr pyrrole synthesis, and the Ugi four-component reaction. The experimental data presented herein is synthesized from established literature methodologies to provide a benchmark for researchers.

Reductive Amination: The Gateway to this compound

This compound is commonly synthesized via the reductive amination of 5-methylfurfural. This process typically involves the reaction of the aldehyde with ammonia in the presence of a reducing agent and a catalyst.

Experimental Protocol: Synthesis of this compound

Materials: 5-Methylfurfural, Methanol, Ammonia (7N in Methanol), Raney Nickel (slurry in water), Hydrogen gas, Diethyl ether, Anhydrous Magnesium Sulfate.

Procedure:

  • A solution of 5-methylfurfural (11.0 g, 0.1 mol) in methanol (50 mL) is placed in a high-pressure autoclave.

  • Raney Nickel catalyst (approximately 5 g of a 50% slurry in water, washed with methanol) and a 7N solution of ammonia in methanol (50 mL, 0.35 mol) are added to the autoclave.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 80 bar.

  • The reaction mixture is stirred and heated to 100°C for 6 hours.

  • After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.

  • The residue is taken up in diethyl ether and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.

Performance in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures, which are prevalent in natural products and pharmaceutical agents.[1] In this comparative study, the performance of this compound is benchmarked against the structurally similar furfurylamine and the commonly used benzylamine in the reaction with a model aldehyde.

A plausible reaction involves 2-(5-methylfuran-2-yl)ethanamine, a compound structurally related to this compound, which has been shown to undergo Pictet-Spengler cyclization.[2][3]

Table 1: Comparative Performance in the Pictet-Spengler Reaction

AmineAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
This compound BenzaldehydeTFAAcetonitrile801285 (projected)
FurfurylamineBenzaldehydeTFAAcetonitrile801282 (projected)
BenzylamineBenzaldehydeTFAAcetonitrile801290 (projected)

Note: The yields for this compound and Furfurylamine are projected based on the reactivity of similar furan-containing amines and are for illustrative purposes.

Experimental Protocol: Comparative Pictet-Spengler Reaction

Materials: this compound, Furfurylamine, Benzylamine, Benzaldehyde, Trifluoroacetic acid (TFA), Acetonitrile, Saturated Sodium Bicarbonate solution, Ethyl acetate, Anhydrous Sodium Sulfate.

Procedure:

  • To a solution of the respective amine (1.0 mmol) in acetonitrile (10 mL) is added benzaldehyde (1.0 mmol).

  • Trifluoroacetic acid (1.1 mmol) is added, and the mixture is stirred at 80°C for 12 hours.

  • The reaction is cooled to room temperature and quenched with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding tetrahydro-β-carboline derivative.

Pictet-Spengler Reaction Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (this compound or Alternative) Mixing Mixing in Solvent (Acetonitrile) Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Catalysis Acid Catalysis (TFA, 80°C) Mixing->Catalysis Quenching Quenching (Sat. NaHCO3) Catalysis->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Tetrahydro-β-carboline Product Purification->Product Hypothetical Signaling Pathway cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_response Cellular Response Drug This compound Derivative MAPK MAPK Pathway Drug->MAPK Modulates PPARg PPAR-γ Pathway Drug->PPARg Activates Proliferation Inhibition of Cell Proliferation MAPK->Proliferation Apoptosis Induction of Apoptosis MAPK->Apoptosis Inflammation Modulation of Inflammation PPARg->Inflammation

References

Comparative Analysis of Furan Derivatives: A Look into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable absence of dedicated cross-reactivity studies for 5-Methylfurfurylamine derivatives. Research has predominantly focused on the synthesis and evaluation of their activity towards a singular biological endpoint rather than a comparative analysis across multiple targets. This guide, therefore, pivots to a comparative analysis of the biological activities of two distinct classes of furan derivatives, providing insights into their antioxidant and cytotoxic potential. The data and protocols presented are synthesized from available research to offer a comparative perspective for researchers, scientists, and drug development professionals.

I. Comparative Biological Activity of Furan Derivatives

The biological evaluation of furan derivatives has unveiled promising candidates in the realms of antioxidant and anticancer research. This section presents a comparative summary of the bioactivity of two classes of furan-containing compounds: α-Furfuryl-2-alkylaminophosphonates and Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives.

Table 1: Antioxidant Activity of α-Furfuryl-2-alkylaminophosphonates

The antioxidant potential of novel α-furfuryl-2-alkylaminophosphonates was assessed using DPPH and H₂O₂ radical scavenging assays. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the radical activity, are presented below. Ascorbic acid was utilized as a standard for comparison.

Compound IDSubstituentDPPH Radical Scavenging IC₅₀ (µM)H₂O₂ Radical Scavenging IC₅₀ (µM)
5a 4-OH, 3-OCH₃42.1541.89
5b 4-OH45.3243.76
5c 4-Cl38.0337.03
5d 2-OH, 5-Br48.9147.88
5e 4-N(CH₃)₂35.2335.38
5f 2-NO₂51.2450.11
5g 4-OCH₃40.1839.84
5h H46.8745.92
5i 3-NO₂38.7238.72
5j 2,4-diCl49.5648.73
Ascorbic Acid -39.4239.57
Table 2: Cytotoxic Activity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives

The cytotoxic effects of synthesized methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The IC₅₀ values indicate the concentration of the compound that causes 50% inhibition of cell growth.

Compound IDDerivative TypeHeLa IC₅₀ (µg/mL)HepG2 IC₅₀ (µg/mL)Vero IC₅₀ (µg/mL)
1 Carboxylate85.23>100>100
8a Tryptamine Amine75.4192.15>100
8c Acetylated Tryptamine Amine62.3788.5495.21
9a Tryptamine Amide90.11>100>100
9c Acetylated Tryptamine Amide88.6796.33>100

II. Experimental Methodologies

Detailed protocols for the key biological assays are provided to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

The free radical scavenging activity of the α-furfuryl-2-alkylaminophosphonates was determined using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_data Data Analysis s1 Prepare stock solutions of test compounds and DPPH in methanol s2 Prepare serial dilutions of test compounds a1 Mix test compound dilutions with DPPH solution s2->a1 a2 Incubate in the dark at room temperature for 30 minutes a1->a2 a3 Measure absorbance at 517 nm using a spectrophotometer a2->a3 d1 Calculate percentage of radical scavenging activity a3->d1 d2 Plot percentage inhibition vs. concentration d1->d2 d3 Determine IC50 value from the plot d2->d3

DPPH Radical Scavenging Assay Workflow

The ability of the compounds to scavenge hydrogen peroxide was evaluated to further assess their antioxidant properties.

experimental_workflow_h2o2 cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_data Data Analysis s1 Prepare stock solutions of test compounds a1 Add test compound to H₂O₂ solution s1->a1 s2 Prepare a solution of H₂O₂ in phosphate buffer (pH 7.4) s2->a1 a2 Incubate for 10 minutes a1->a2 a3 Measure absorbance at 230 nm a2->a3 d1 Calculate percentage of H₂O₂ scavenging a3->d1 d2 Plot percentage scavenging vs. concentration d1->d2 d3 Determine IC50 value d2->d3

H₂O₂ Radical Scavenging Assay Workflow
Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis c1 Seed cells in 96-well plates c2 Incubate for 24 hours c1->c2 t1 Treat cells with various concentrations of test compounds c2->t1 t2 Incubate for 48 hours t1->t2 a1 Add MTT solution to each well t2->a1 a2 Incubate for 4 hours a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4 d1 Calculate percentage of cell viability a4->d1 d2 Plot viability vs. concentration d1->d2 d3 Determine IC50 value d2->d3

MTT Cytotoxicity Assay Workflow

III. Signaling Pathways and Logical Relationships

While specific signaling pathways for the cross-reactivity of this compound derivatives are not available, a general logical relationship for assessing compound selectivity can be conceptualized. This diagram illustrates the process of evaluating a compound's activity at a primary target versus its activity at off-targets to determine its selectivity profile.

selectivity_assessment compound Test Compound (this compound Derivative) primary_target Primary Target Assay (e.g., Receptor Binding) compound->primary_target off_target_panel Off-Target Panel Screening (e.g., Related Receptors, Enzymes) compound->off_target_panel primary_activity Determine Primary Activity (e.g., Ki, IC50) primary_target->primary_activity off_target_activity Determine Off-Target Activity (e.g., % Inhibition, IC50) off_target_panel->off_target_activity selectivity_ratio Calculate Selectivity Ratio (Off-Target IC50 / Primary Target IC50) primary_activity->selectivity_ratio off_target_activity->selectivity_ratio conclusion Selectivity Profile selectivity_ratio->conclusion

Comparative analysis of the environmental impact of 5-Methylfurfurylamine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 5-Methylfurfurylamine (5-MFFA), a valuable bio-based building block, presents a critical choice between traditional chemical methods and emerging green technologies. This guide provides a comparative analysis of three primary synthesis routes—catalytic reductive amination, biocatalytic transamination, and electrochemical reductive amination—with a focus on their environmental impact, supported by experimental data.

The imperative to develop sustainable chemical processes has driven innovation in the synthesis of furan derivatives. This compound, derived from renewable biomass resources, is a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers. The environmental footprint of its synthesis is therefore a matter of significant consideration. This comparative guide evaluates the leading methods for 5-MFFA synthesis, offering a clear overview of their respective efficiencies and environmental credentials.

At a Glance: Comparing Synthesis Methods

The following table summarizes the key quantitative metrics for the different synthesis routes to this compound and its close analogue, furfurylamine, providing a snapshot of their performance and environmental impact.

MetricCatalytic Reductive AminationBiocatalytic TransaminationElectrochemical Reductive Amination
Starting Material 5-Methylfurfural5-Methylfurfural5-Methylfurfural
Amine Source Ammonia (aq.)IsopropylamineMethylamine
Key Reagents H₂, Catalyst (e.g., Ru/HZSM-5)Transaminase enzyme, PLPMetal Electrode (e.g., Ag), Water
Solvent Water, Organic SolventsAqueous BufferWater
Temperature 100-160°C[1][2]30-37°C[3][4]Ambient Temperature[5][6]
Reaction Time 15 min - 12 h[1][2][7]12 - 24 h[8][9]Not specified
Yield 76% (for furfurylamine)[7]Up to >99%[4][10]Near 100% (Faradaic Efficiency)[5][6]
Atom Economy *~83%~63%~73%
Catalyst Recyclability Yes, up to 5 times[7]Yes, immobilized enzymes are reusable[4]Electrode can be reused
Key Advantages Fast reaction times, High throughputHigh selectivity, Mild conditions, Green solventAvoids chemical reducing agents, Uses water as H₂ source[5][6][11]
Key Disadvantages High pressure & temperature, Use of H₂ gasLonger reaction times, Enzyme cost & stabilityRequires specialized equipment, By-product formation can occur

Note: Atom economy is calculated for the primary reaction and does not account for solvents, catalysts, or work-up procedures. The values are estimations based on representative reactions.

Understanding the Synthesis Pathways

A logical comparison of these methods involves considering the starting materials, the transformation process, and the resulting products and by-products, which directly influence the environmental impact.

cluster_Methods Synthesis Methods Start Starting Material: 5-Methylfurfural Catalytic Catalytic Reductive Amination Start->Catalytic H₂, NH₃, Catalyst Bio Biocatalytic Transamination Start->Bio Amine Donor, Transaminase Electro Electrochemical Reductive Amination Start->Electro e⁻, H₂O, Amine Source Product Product: This compound Catalytic->Product Catalytic_by By-products: (e.g., over-reduction products) Catalytic->Catalytic_by Bio->Product Bio_by By-products: (e.g., ketone from amine donor) Bio->Bio_by Electro->Product Electro_by By-products: (e.g., H₂ gas) Electro->Electro_by

Caption: Comparative workflow of this compound synthesis methods.

Detailed Experimental Protocols

For scientists looking to replicate or adapt these methods, the following provides a generalized experimental protocol for each synthesis route based on published literature.

Catalytic Reductive Amination (Example with Ru/HZSM-5 for Furfurylamine)

This method utilizes a heterogeneous catalyst and molecular hydrogen to directly aminate the aldehyde.

Materials:

  • Furfural (or 5-Methylfurfural)

  • Aqueous ammonia (25-28%)

  • Ru/HZSM-5 catalyst

  • Ethanol (solvent)

  • High-pressure autoclave reactor

  • Gas chromatograph (for analysis)

Procedure:

  • The Ru/HZSM-5 catalyst is prepared and activated.

  • In a typical experiment, furfural, ethanol, aqueous ammonia, and the catalyst are loaded into a high-pressure autoclave.

  • The reactor is sealed, purged with N₂, and then pressurized with H₂ to the desired pressure.

  • The reaction mixture is heated to the specified temperature (e.g., 130°C) and stirred for the designated reaction time (e.g., 15 minutes).[7]

  • After the reaction, the autoclave is cooled to room temperature and depressurized.

  • The catalyst is separated by filtration or centrifugation.

  • The liquid product is analyzed by gas chromatography to determine the yield and selectivity of furfurylamine.

  • The catalyst can be washed, dried, and reused for subsequent reactions.[7]

Biocatalytic Transamination

This enzymatic approach offers a highly selective route to furfurylamines under mild conditions.

Materials:

  • 5-Methylfurfural

  • Transaminase enzyme (e.g., from Shimia marina or Silicibacter pomeroyi)[4][12]

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Aqueous buffer (e.g., Tris-HCl or HEPES)

  • Incubator shaker

  • High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • A reaction mixture is prepared containing the aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0), 5-methylfurfural (e.g., 10 mM), isopropylamine (e.g., 100 mM), and PLP (e.g., 0.1 mM).[3]

  • The reaction is initiated by the addition of the transaminase enzyme.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) with shaking for a specified period (e.g., 18 hours).[12]

  • Samples are taken periodically and analyzed by HPLC to monitor the conversion of the substrate and the formation of this compound.

  • If using an immobilized enzyme, the catalyst can be recovered by filtration at the end of the reaction and reused.[4]

Electrochemical Reductive Amination

This method leverages electricity to drive the reductive amination, using water as the hydrogen source.

Materials:

  • 5-Methylfurfural

  • Methylamine solution

  • Supporting electrolyte (e.g., K₂SO₄)

  • Silver (Ag) foil or other suitable metal electrode (working electrode)

  • Platinum (Pt) wire (counter electrode)

  • Saturated calomel electrode (SCE) or Ag/AgCl (reference electrode)

  • Potentiostat

  • Electrochemical cell

  • High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • An aqueous solution is prepared containing 5-methylfurfural (e.g., 0.02 M), methylamine (e.g., 0.7 M), and a supporting electrolyte.[5] The pH is adjusted if necessary.

  • The electrochemical cell is assembled with the working, counter, and reference electrodes immersed in the solution.

  • A constant potential is applied to the working electrode using a potentiostat for a set duration to carry out the reduction.

  • The reaction progress can be monitored by analyzing aliquots of the electrolyte by HPLC.

  • The Faradaic efficiency and selectivity for this compound are calculated based on the total charge passed and the amount of product formed.[5][6]

Conclusion

The choice of synthesis method for this compound has significant implications for the environmental sustainability of the process. While traditional catalytic reductive amination offers rapid reaction times, it often requires harsh conditions. In contrast, biocatalytic and electrochemical methods represent greener alternatives, operating under milder conditions and utilizing more environmentally benign reagents.

Biocatalytic transamination stands out for its exceptional selectivity and use of water as a solvent, aligning well with the principles of green chemistry. Although reaction times can be longer, the high yields and potential for enzyme recycling make it a compelling option.

Electrochemical reductive amination presents a novel and highly promising route, eliminating the need for chemical reducing agents and utilizing water as the hydrogen source.[5][6][11] Further research and development in reactor design and electrode stability will likely enhance its industrial applicability.

Ultimately, the optimal synthesis method will depend on the specific requirements of the application, including scale, cost considerations, and the desired environmental performance. This guide provides the foundational data and protocols to aid researchers and developers in making an informed decision that balances efficiency with sustainability.

References

Safety Operating Guide

Proper Disposal of 5-Methylfurfurylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methylfurfurylamine (CAS RN: 14003-16-8), a flammable, corrosive, and toxic liquid commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is a flammable liquid and vapor, causes severe skin burns and eye damage, is toxic if swallowed, and may be fatal in contact with skin.[1][2] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Key Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H301: Toxic if swallowed.[2]

  • H310: Fatal in contact with skin.[2]

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H332: Harmful if inhaled.[2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a properly fitted respirator.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 14003-16-8TCI America
Molecular Formula C₆H₉NOPubChem
Purity >98.0% (GC)TCI America
Appearance Colorless to Light orange to Yellow clear liquidTCI America
Hazard Codes (H-Statements) H226, H301, H310, H314, H332Merck Millipore, TCI America
Precautionary Codes (P-Statements) P210, P233, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P501Merck Millipore, TCI America

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Incineration is a common and effective method for the destruction of flammable and toxic organic compounds.

Step 1: Waste Collection and Segregation

  • Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound. The original container is often a suitable choice.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive, toxic).

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: In-Lab Chemical Treatment (for Small Quantities Only)

Disclaimer: The following procedure is for informational purposes only and should only be carried out by trained personnel in a controlled laboratory setting and after a thorough risk assessment and approval from your institution's EHS department. This method is based on the general procedure for the degradation of aromatic amines.

Objective: To neutralize the hazardous properties of small quantities of this compound through oxidation.

Methodology:

  • In a fume hood, prepare a dilute solution of the this compound waste in 1.7 N sulfuric acid. The concentration of the amine should not exceed 5%.

  • Slowly add a 0.2 M solution of potassium permanganate to the amine solution with constant stirring. The permanganate will act as an oxidizing agent.

  • Continue adding the potassium permanganate solution until a persistent purple color is observed, indicating an excess of the oxidizing agent.

  • Allow the reaction mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation of the amine.

  • After the reaction is complete, quench the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color disappears.

  • The final solution should be neutralized before being considered for disposal as aqueous waste, pending approval from your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste C Collect in a labeled, compatible container A->C B Is it a small quantity and is in-lab treatment approved by EHS? D Perform In-Lab Chemical Treatment (Oxidation) B->D Yes E Store in designated hazardous waste area B->E No C->B G Neutralize and dispose of treated waste as per EHS guidelines D->G F Contact EHS for waste pickup and disposal E->F H End F->H G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 5-Methylfurfurylamine in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and ensure a secure work environment. Adherence to these guidelines is paramount due to the hazardous nature of this chemical.

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. Proper personal protective equipment (PPE), stringent operational procedures, and a clearly defined disposal plan are non-negotiable for its use in any experimental context.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical data for this compound.

PropertyValueSource
Flash Point 57 °C
Boiling Point 55 °C at 7 mmHg
Specific Gravity 1.02 (20/20 °C)
Molecular Weight 111.14 g/mol
Purity >98.0%

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following PPE is mandatory when handling this substance:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. For operations with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to safety goggles[1].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves offer short-term protection; however, for prolonged contact, it is advisable to consult the glove manufacturer's chemical resistance guide to select the most appropriate material[1]. Always inspect gloves for any signs of degradation before use and dispose of them immediately after contact with the chemical[1].

    • Lab Coat: A flame-retardant Nomex® laboratory coat, fully buttoned, should be worn over cotton-based clothing[1]. Avoid synthetic fabrics like polyester or acrylic[1].

  • Footwear: Fully enclosed shoes made of a durable material are required to protect against spills.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary[1].

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound from preparation to the completion of the experimental procedure.

  • Preparation:

    • Review the Safety Data Sheet (SDS) thoroughly before beginning any work.

    • Ensure a chemical fume hood is operational and certified.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Handling:

    • Don all required PPE before entering the designated work area.

    • Conduct all weighing, measuring, and transferring of this compound within the chemical fume hood.

    • Use only non-sparking tools to prevent ignition of flammable vapors.

    • Keep the container of this compound tightly closed when not in use.

    • Ground and bond containers and receiving equipment to prevent static discharge.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment immediately after use.

    • Properly segregate and label all waste materials according to the disposal plan.

    • Carefully remove and dispose of contaminated PPE, paying close attention to glove removal to prevent skin contact.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Solid waste, including contaminated gloves, absorbent materials, and disposable labware, should be collected in a separate, labeled hazardous waste container.

  • Container Management:

    • Ensure all waste containers are compatible with this compound.

    • Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area away from heat and ignition sources.

  • Disposal:

    • Dispose of all this compound waste through an approved hazardous waste disposal facility. Do not pour any waste down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Review SDS prep2 Assemble PPE prep1->prep2 prep3 Verify Fume Hood prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Segregate Waste post1->post2 post3 Remove PPE post2->post3 disp1 Collect Liquid Waste post2->disp1 disp2 Collect Solid Waste post2->disp2 post4 Wash Hands post3->post4 disp3 Store in Designated Area disp1->disp3 disp2->disp3 disp4 Dispose via Approved Vendor disp3->disp4 spill1 Evacuate Area spill2 Contain Spill spill1->spill2 spill3 Collect Waste spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill5 Report Spill spill4->spill5

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.